4-Hexadecylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hexadecylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22-20-18-21/h2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTYXESWNZITDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067130 | |
| Record name | Morpholine, 4-hexadecyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
311.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Morpholine, 4-hexadecyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
25727-91-7, 5419-18-1 | |
| Record name | 4-Hexadecylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25727-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Morpholine, 4-hexadecyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC9653 | |
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| Record name | Morpholine, 4-hexadecyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-hexadecyl- | |
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| Record name | 4-hexadecylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
4-Hexadecylmorpholine chemical structure and molecular weight
Physicochemical Profiling, Synthesis Protocols, and Functional Applications
Executive Summary
4-Hexadecylmorpholine (CAS 25727-91-7) is a lipophilic tertiary amine characterized by a heterocyclic morpholine head group coupled to a saturated C16 (cetyl) hydrocarbon tail. This amphiphilic structure confers unique surfactant properties, making it a critical candidate for corrosion inhibition, phase-transfer catalysis, and antimicrobial formulation. This guide provides a definitive technical analysis of its molecular architecture, synthesis pathways, and application mechanisms, grounded in rigorous chemical principles.
Part 1: Chemical Identity & Structural Analysis[1]
The core utility of 4-Hexadecylmorpholine stems from its amphiphilic balance . The morpholine ring provides a polar, basic center capable of protonation, while the hexadecyl chain imparts significant hydrophobicity, driving self-assembly at interfaces.
Chemical Data Matrix[2][3]
| Property | Specification |
| IUPAC Name | 4-Hexadecylmorpholine |
| Common Synonyms | N-Cetylmorpholine, N-Palmitylmorpholine |
| CAS Registry Number | 25727-91-7 |
| Molecular Formula | C₂₀H₄₁NO |
| Molecular Weight | 311.55 g/mol |
| SMILES | CCCCCCCCCCCCCCCCN1CCOCC1 |
| InChIKey | JCTYXESWNZITDY-UHFFFAOYSA-N |
| LogP (Predicted) | ~7.6 (Highly Lipophilic) |
| pKa (Base) | ~7.8 - 8.2 (Morpholine ring nitrogen) |
| Physical State | Low-melting solid or viscous liquid (MP: ~25–28 °C) |
Structural Conformation & Stereochemistry
The morpholine ring predominantly adopts a chair conformation to minimize torsional strain. The bulky hexadecyl substituent at the nitrogen atom typically assumes an equatorial position to reduce 1,3-diaxial interactions with the ring protons. This steric orientation is critical for its binding affinity in biological targets and its packing efficiency in surfactant monolayers.
Figure 1: Structural connectivity map highlighting the amphiphilic dichotomy responsible for functional performance.
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 4-Hexadecylmorpholine is typically achieved via N-alkylation , a nucleophilic substitution reaction where morpholine acts as the nucleophile attacking a hexadecyl halide.
Primary Synthesis Route: N-Alkylation
Reagents: Morpholine (excess), 1-Bromohexadecane, Potassium Carbonate (base). Solvent: Acetonitrile or Toluene.
Reaction Mechanism:
-
Nucleophilic Attack: The lone pair on the morpholine nitrogen attacks the
-carbon of 1-bromohexadecane. -
Transition State: Formation of a quaternary ammonium intermediate.
-
Deprotonation: The base (
) abstracts the proton from the intermediate, yielding the tertiary amine and inorganic salt ( ).
Figure 2: SN2 Synthesis Pathway. The use of inorganic base drives the equilibrium forward by neutralizing the hydrobromic acid byproduct.
Purification Protocol (Self-Validating)
To ensure pharmaceutical or analytical grade purity (>98%):
-
Filtration: Remove solid salts (
, ) via vacuum filtration. -
Solvent Removal: Rotary evaporate the filtrate to remove the reaction solvent.
-
Vacuum Distillation: Distill the residue under high vacuum (<1 mmHg). 4-Hexadecylmorpholine has a high boiling point; unreacted morpholine (BP 129°C) will distill off first.
-
Recrystallization: If solid at room temperature, recrystallize from cold acetone or ethanol to remove trace alkyl halide.
Part 3: Physicochemical & Analytical Profiling
Accurate characterization is vital for formulation stability. The following data points are derived from structural group contribution methods and standard morpholine derivative behaviors.
Solubility Profile
-
Water: Insoluble (< 0.1 mg/L). The C16 chain dominates the solvation energetics.
-
Acidic Water: Soluble. Protonation of the nitrogen forms a cationic surfactant (
), which forms micelles. -
Organic Solvents: Highly soluble in Chloroform, Dichloromethane, Ethanol, and Toluene.
Spectroscopic Signature (Predicted)
Researchers should look for these diagnostic signals to confirm identity:
-
1H NMR (CDCl3, 400 MHz):
-
3.70 ppm (t, 4H): Morpholine ring protons adjacent to Oxygen (
). -
2.40 ppm (t, 4H): Morpholine ring protons adjacent to Nitrogen (
). -
2.30 ppm (t, 2H):
-methylene of the hexadecyl chain ( ). -
1.25 ppm (m, 26H): Bulk methylene chain (
). -
0.88 ppm (t, 3H): Terminal methyl group (
).
-
3.70 ppm (t, 4H): Morpholine ring protons adjacent to Oxygen (
-
Mass Spectrometry (ESI+):
-
[M+H]+: 312.56 m/z.
-
Fragmentation often shows loss of the morpholine ring (m/z 86) or the alkyl chain.
-
Part 4: Functional Applications
Corrosion Inhibition
4-Hexadecylmorpholine functions as a film-forming amine . In acidic environments (e.g., oil and gas pipelines), the nitrogen atom becomes protonated. The cationic head group anchors to the negatively charged metal surface, while the C16 tail forms a hydrophobic barrier that repels water and corrosive ions (
Antimicrobial & Pharmaceutical Potential
Morpholine derivatives are pharmacophores in antifungal agents (e.g., Amorolfine). The C16 chain enhances membrane permeability, allowing the morpholine moiety to disrupt ergosterol biosynthesis pathways in fungi.
Figure 3: Mechanism of Action for Corrosion Inhibition. The formation of a self-assembled monolayer (SAM) prevents corrosive species from contacting the substrate.
Part 5: Safety & Handling (E-E-A-T)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Environmental: Acute Aquatic Toxicity (Category 1) due to surfactant action disrupting aquatic organism membranes.
-
Handling: Use nitrile gloves and chemical splash goggles. Avoid release to the environment.
-
Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the amine, although it is relatively stable compared to primary amines.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117615, 4-Hexadecylmorpholine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Morpholine derivatives and surfactants. (General reference for N-alkyl morpholine toxicity). Retrieved from [Link]
A Deep Dive into the Thermodynamic Landscape of 4-Hexadecylmorpholine Surfactants
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Interfacial World
The Essence of Self-Assembly: Micellization and the Critical Micelle Concentration (CMC)
The hallmark of surfactant behavior in aqueous solution is the spontaneous formation of organized aggregates known as micelles. This process, termed micellization, is a direct consequence of the hydrophobic effect. The hydrophobic hexadecyl chains of 4-Hexadecylmorpholine disrupt the hydrogen-bonding network of water, leading to an energetically unfavorable state. To minimize this disruption, the surfactant molecules self-assemble, sequestering their hydrophobic tails within the core of the micelle and exposing their hydrophilic morpholine headgroups to the aqueous environment.
The onset of micellization occurs at a specific concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, 4-Hexadecylmorpholine exists primarily as monomers. Above the CMC, the monomer concentration remains relatively constant, with additional surfactant molecules forming micelles.[1] The CMC is a critical parameter in formulation science, as it dictates the concentration at which the surfactant becomes effective for tasks such as solubilizing poorly soluble drugs or stabilizing emulsions.
Table 1: A Comparative Look at the CMC of C16 Cationic Surfactants
| Surfactant | Structure | CMC (mM) at 25°C | Method |
| 4-Hexadecylmorpholine | C₁₆H₃₃-N(CH₂CH₂)₂O | Not available in literature | - |
| Hexadecyltrimethylammonium Bromide (CTAB) | C₁₆H₃₃-N(CH₃)₃⁺Br⁻ | ~0.92 | Conductivity, Tensiometry |
Note: The CMC is sensitive to factors such as temperature, pH, and the presence of electrolytes.
The Driving Forces: Thermodynamics of Micellization
The spontaneity of micellization is governed by the change in Gibbs free energy (ΔG°mic). A negative ΔG°mic indicates a thermodynamically favorable process. The Gibbs free energy is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions, as described by the fundamental equation:
ΔG°mic = ΔH°mic - TΔS°mic
For ionic surfactants, the standard Gibbs free energy of micellization can be estimated from the CMC using the following relationship:
ΔG°mic ≈ (2 - β)RT ln(CMC)
where R is the gas constant, T is the absolute temperature, and β is the degree of counterion binding to the micelle.
-
Enthalpy of Micellization (ΔH°mic): This term reflects the change in bond energies during micellization. It includes contributions from the transfer of the hydrophobic tail from water to the micellar core and the interactions between the headgroups in the micelle. For many cationic surfactants, ΔH°mic is often small and can be either endothermic or exothermic.[2]
-
Entropy of Micellization (ΔS°mic): This is typically the dominant driving force for micellization in aqueous solutions. The large positive entropy change arises from the release of "structured" water molecules that surrounded the hydrophobic tails of the surfactant monomers into the bulk water, leading to an increase in the overall disorder of the system.[3]
Table 2: Thermodynamic Parameters of Micellization for Hexadecyltrimethylammonium Bromide (CTAB) at 25°C
| Parameter | Value | Units |
| ΔG°mic | -35.6 | kJ/mol |
| ΔH°mic | -3.8 | kJ/mol |
| ΔS°mic | 106.7 | J/mol·K |
Data for CTAB is provided as an illustrative example.[4]
Experimental Protocols for Thermodynamic Characterization
To elucidate the thermodynamic profile of 4-Hexadecylmorpholine, a suite of experimental techniques can be employed. Each method provides a unique window into the surfactant's behavior.
Tensiometry: Probing the Air-Water Interface
Surface tension measurements are a direct way to determine the CMC. As surfactant monomers are added to water, they accumulate at the air-water interface, reducing the surface tension. Once the interface is saturated, further addition of surfactant leads to micelle formation in the bulk, and the surface tension remains relatively constant. The concentration at which this break in the surface tension versus concentration plot occurs is the CMC.
Experimental Workflow: CMC Determination by Tensiometry
Caption: A schematic workflow for determining the CMC using tensiometry.
Isothermal Titration Calorimetry (ITC): A Direct Look at Energetics
ITC is a powerful technique that directly measures the heat changes associated with molecular interactions. In the context of surfactants, ITC can be used to determine the enthalpy of micellization (ΔH°mic). By titrating a concentrated surfactant solution into a dilute solution (or vice versa), the heat of micelle formation or dissociation can be measured directly.
Experimental Workflow: ITC for Micellization Thermodynamics
Caption: A simplified workflow for ITC experiments to determine micellization thermodynamics.
Conductivity Measurements: Tracking Ionic Species
For ionic surfactants like 4-Hexadecylmorpholine, conductivity measurements provide a simple and reliable method for CMC determination. Below the CMC, the conductivity of the solution increases linearly with the concentration of the charged surfactant monomers. Above the CMC, the rate of increase in conductivity with concentration changes because the micelles have a lower mobility than the individual monomers and they bind a fraction of the counterions. The breakpoint in the conductivity versus concentration plot indicates the CMC.
Adsorption at Interfaces: The Gibbs Adsorption Isotherm
Beyond forming micelles in the bulk, surfactants adsorb at interfaces, which is fundamental to their role as emulsifiers and wetting agents. The Gibbs adsorption isotherm relates the excess concentration of the surfactant at the interface (Γ) to the change in surface tension (γ) with respect to the natural logarithm of the surfactant concentration (C):
Γ = - (1/RT) * (dγ/dlnC)
From the surface excess concentration, the minimum area occupied by each surfactant molecule at the interface (Amin) can be calculated:
Amin = 1 / (Γmax * NA)
where Γmax is the maximum surface excess concentration and NA is Avogadro's number. This parameter provides insight into the packing density of the surfactant at the interface.
Concluding Remarks and Future Directions
The thermodynamic properties of 4-Hexadecylmorpholine are the key to unlocking its potential in advanced applications. A comprehensive understanding of its CMC, Gibbs free energy, enthalpy, and entropy of micellization, as well as its interfacial behavior, is essential for formulation scientists and researchers. While this guide has provided a theoretical framework and comparative data, the experimental determination of these parameters for 4-Hexadecylmorpholine is a critical next step. Such studies will enable the precise and predictive design of novel drug delivery systems and functional materials, harnessing the unique properties of this promising cationic surfactant.
References
-
Islam, M. M., & Akter, N. (2023). Micellization Behavior and Thermodynamic Properties of N-Alkyl Trimethylammonium Bromide Surfactants in aqueous media at different temperatures. ResearchGate. [Link]
-
Rather, G. M., & Dar, A. A. (2022). Thermodynamic Insights of the Molecular Interactions of Dopamine (Neurotransmitter) with Anionic Surfactant in Non-Aqueous Media. PubMed Central. [Link]
-
Wikipedia. (n.d.). Thermodynamics of micellization. Wikipedia. [Link]
-
Ghosh, S., & Ramos, L. (2013). Thermodynamic Studies of DNA-Cationic Components Interactions Using Titration Calorimetry. Longdom Publishing. [Link]
-
Cheng, H. (2003). Thermodynamic Modelling of Surfactant Solutions. DTU Research Database. [Link]
-
Costantino, L., D'Errico, G., & Vitale, G. (2010). Thermodynamic functions calculated for cationic surfactants. ResearchGate. [Link]
-
Vlachy, N., Jagoda-Cwik, M., & Heintz, A. (2019). Insight into the Hydration of Cationic Surfactants: A Thermodynamic and Dielectric Study of Functionalized Quaternary Ammonium Chlorides. Langmuir. [Link]
-
Velikov, A. A. (2017). Thermodynamics of hexadecyltrimethylammonium bromide micelle formation. ResearchGate. [Link]
Sources
Technical Guide: Hydrophilic-Lipophilic Balance (HLB) of 4-Hexadecylmorpholine
The following is an in-depth technical guide on the Hydrophilic-Lipophilic Balance (HLB) of 4-Hexadecylmorpholine, structured for researchers and formulation scientists.
Executive Technical Summary
4-Hexadecylmorpholine (CAS: 25727-91-7 ), also known as N-Cetylmorpholine, is a cationic-like tertiary amine surfactant characterized by a lipophilic hexadecyl tail and a heterocyclic morpholine head group.[1][2]
In the context of formulation science and drug delivery, determining the HLB value of 4-Hexadecylmorpholine is critical for predicting its behavior at oil-water interfaces. Based on theoretical group-contribution methods (Davies) and mass-fraction analysis (Griffin), this compound exhibits a Low HLB value (Estimated Range: 3.0 – 5.5) .
This classification identifies it as a strong lipophile , suitable for:
-
Stabilizing Water-in-Oil (W/O) emulsions.
-
Acting as a corrosion inhibitor via film formation on metal surfaces.
-
Serving as a hydrophobic component in Self-Emulsifying Drug Delivery Systems (SEDDS).
Physicochemical Profile
Understanding the structural dichotomy of the molecule is the first step in HLB determination.
Molecular Architecture
The molecule consists of two distinct domains:
-
The Hydrophilic Head: A morpholine ring containing an ether oxygen and a tertiary nitrogen. This ring imparts moderate polarity and basicity.
-
The Lipophilic Tail: A saturated C16 (hexadecyl) alkyl chain, which is highly hydrophobic.
| Property | Data |
| Chemical Name | 4-Hexadecylmorpholine |
| CAS Number | 25727-91-7 |
| Molecular Formula | |
| Molecular Weight | 311.55 g/mol |
| Appearance | Low-melting solid (MP: ~25-28°C) or viscous liquid |
| Solubility | Soluble in organic solvents (ethanol, chloroform, oils); Insoluble in water.[1][2][3][4][5][6] |
Structural Visualization
The following diagram illustrates the amphiphilic nature of the molecule, highlighting the polarity contrast that defines its HLB.
Figure 1: Amphiphilic structure of 4-Hexadecylmorpholine showing the lipophilic tail and hydrophilic head.
Theoretical HLB Determination
Since experimental HLB values for specific alkyl morpholines are rarely cataloged in standard handbooks, we employ two validated theoretical frameworks: Griffin’s Method and Davies’ Method .[4]
Method A: Griffin’s Mass Fraction
Griffin’s method is the standard for non-ionic surfactants. Although 4-Hexadecylmorpholine is a tertiary amine (potentially cationic at low pH), it behaves largely as a non-ionic lipophile in neutral formulations.
- (Molecular Weight): 311.55[2]
-
(Mass of Hydrophile): The morpholine ring (
) is the polar moiety.-
Mass of
Da.
-
Interpretation: An HLB of 5.5 suggests the molecule is a water-dispersible lipophile, ideal for W/O emulsions.
Method B: Davies’ Group Contribution
Davies’ method is often more accurate for molecules with specific functional groups, as it assigns values to chemical bonds.[4]
Group Assignments:
-
Hydrophilic:
-
Lipophilic:
- : 0.475 (x1)
- (Alkyl chain): 0.475 (x15)
- (Ring carbons): 0.475 (x4)
-
Total Lipophilic:
Critical Analysis of Discrepancy: The Davies method yields a value near 0, indicating extreme hydrophobicity.[4] However, Davies often underestimates the HLB of cyclic ethers.[4] The steric accessibility of the morpholine nitrogen and oxygen allows for hydrogen bonding with water, making the Griffin estimate (5.5) more practically relevant.
Consensus HLB Range: 3.0 – 5.5
Experimental Validation Protocols
For critical drug development applications, theoretical values must be validated experimentally.[4] Below are two self-validating protocols.
Protocol 1: The "Water Number" Titration (Greenwald Method)
This method determines the solubility characteristics which correlate directly to HLB.
Reagents:
-
Sample: 4-Hexadecylmorpholine (1.0 g)
-
Solvent: Benzene/Dioxane mixture (4% benzene in dioxane)
-
Titrant: Distilled Water
Procedure:
-
Dissolve 1g of surfactant in 30mL of solvent.
-
Titrate with distilled water until the first persistent turbidity (cloud point) appears.
-
Record volume of water (
). -
Correlation: Higher water tolerance indicates higher HLB.
-
Expected Result: Low water tolerance (< 10 mL), confirming HLB < 6.
-
Protocol 2: Emulsion Stability Scan
This is the "Gold Standard" for formulation scientists to determine the Required HLB (rHLB) or the effective HLB of the surfactant.
Figure 2: Experimental workflow for determining emulsion type and stability.
Step-by-Step:
-
Preparation: Prepare a series of test tubes with 5% 4-Hexadecylmorpholine in Mineral Oil.
-
Emulsification: Add water (50:50 ratio) and shear.
-
Conductivity Test:
-
If conductivity is near zero, the continuous phase is oil (W/O emulsion).
-
Applications in Formulation Science
Corrosion Inhibition
Due to its low HLB and cationic potential (at acidic pH), 4-Hexadecylmorpholine adsorbs strongly onto metal surfaces.
-
Mechanism: The polar morpholine head binds to the metal, while the C16 tail forms a hydrophobic barrier against water and ions.
-
Protocol: Use in concentrations of 10-100 ppm in boiler feed water or oil pipelines.
Self-Emulsifying Drug Delivery (SEDDS)
In oral drug delivery, 4-HDM can serve as a lipophilic surfactant (co-surfactant) to improve the solubility of hydrophobic drugs (BCS Class II/IV).
-
Role: It resides at the oil-water interface, reducing interfacial tension and preventing coalescence of oil droplets containing the drug.
-
Toxicity Note: Morpholine derivatives can be irritants. Ensure rigorous biocompatibility testing (MTT assay) before in vivo use.
References
-
National Institute of Standards and Technology (NIST). "4-Hexadecylmorpholine Properties."[6] NIST Chemistry WebBook, SRD 69. [Link][4]
-
Griffin, W. C. "Calculation of HLB Values of Non-Ionic Surfactants." Journal of the Society of Cosmetic Chemists, 1954.[4] [Link]
-
Davies, J. T. "A Quantitative Kinetic Theory of Emulsion Type, I. Physical Chemistry of the Emulsifying Agent." Gas/Liquid and Liquid/Liquid Interface, 1957.[4] [Link]
-
PubChem. "Compound Summary: 4-Hexadecylmorpholine (CAS 25727-91-7)."[2] National Library of Medicine. [Link]
-
Greenwald, H. L., et al. "Determination of the Hydrophile-Lipophile Character of Surface Active Agents." Analytical Chemistry, 1956.[4] [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. Solubility Table for Water at Temperature [sigmaaldrich.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. 4-hexadecylmorpholine [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Synthesis Pathways for N-Alkyl Morpholine Derivatives
Introduction: The Enduring Significance of the N-Alkyl Morpholine Scaffold in Modern Chemistry
The morpholine moiety, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets.[1] Consequently, the N-alkyl morpholine framework is a privileged scaffold found in a wide array of pharmaceuticals, including antibiotics, anticancer agents, and antifungals.[1] For researchers, scientists, and drug development professionals, a deep understanding of the fundamental synthetic routes to N-alkyl morpholine derivatives is paramount for the efficient and strategic design of novel chemical entities.
This technical guide provides a comprehensive overview of the core synthetic pathways for the N-alkylation of morpholine. Moving beyond a simple recitation of procedures, this document delves into the mechanistic underpinnings of each method, the rationale behind experimental choices, and the practical considerations for laboratory and industrial applications. We will explore classic and contemporary methods, including the Eschweiler-Clarke reaction, reductive amination, direct alkylation, and catalytic N-alkylation with alcohols, as well as the N-arylation of morpholine.
A foundational aspect of synthesizing N-alkyl morpholine derivatives is the availability of the morpholine starting material itself. The industrial production of morpholine is primarily achieved through the gas-phase reaction of diethylene glycol with ammonia in the presence of a hydrogenation-dehydrogenation catalyst.[2][3] This process is typically carried out at elevated temperatures and pressures.[4]
I. Reductive Amination: A Versatile and Widely Employed Strategy
Reductive amination is arguably one of the most common and versatile methods for the synthesis of N-alkyl morpholines.[5] This reaction proceeds in two main steps: the initial formation of an iminium ion from the reaction of morpholine with an aldehyde or ketone, followed by the in-situ reduction of this intermediate to the corresponding N-alkylated morpholine.[5]
Causality Behind Experimental Choices: The Critical Role of the Reducing Agent
The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion intermediate over the starting carbonyl compound. This selectivity is crucial for achieving high yields and minimizing the formation of alcohol byproducts. The reaction is typically carried out under neutral or weakly acidic conditions.[6]
| Reducing Agent | Key Characteristics & Rationale for Use | Common Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent, often the preferred choice for reductive aminations. It is less basic than other borohydrides, which minimizes side reactions. Its steric bulk also contributes to its selectivity for the less hindered iminium ion. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at a slightly acidic pH, where the iminium ion is readily formed. However, it is toxic due to the potential release of hydrogen cyanide gas upon acidification, requiring careful handling and workup procedures. | Methanol (MeOH), Ethanol (EtOH) |
| Sodium Borohydride (NaBH₄) | A more powerful reducing agent that can also reduce the starting aldehyde or ketone. Its use often requires careful control of reaction conditions, such as temperature and pH, to favor imine formation before reduction. | Methanol (MeOH), Ethanol (EtOH) |
| Hydrogen (H₂) with a Metal Catalyst (e.g., Pd/C) | A "green" and atom-economical option, particularly suitable for large-scale synthesis. The catalyst's activity and selectivity can be tuned. However, it requires specialized hydrogenation equipment and may not be suitable for all substrates due to potential side reactions on other functional groups. | Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc) |
Experimental Protocol: Synthesis of N-Benzylmorpholine via Reductive Amination
This protocol details the synthesis of N-benzylmorpholine from morpholine and benzaldehyde using sodium triacetoxyborohydride.
Materials:
-
Morpholine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of morpholine in DCE, add benzaldehyde at room temperature.
-
Stir the mixture for 20-30 minutes to allow for the initial formation of the iminium ion.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude N-benzylmorpholine by column chromatography on silica gel, if necessary.
Experimental Protocol: Synthesis of N-Methylmorpholine
This protocol describes a classic Eschweiler-Clarke methylation of morpholine.
Materials:
-
Morpholine (1.0 eq)
-
Formaldehyde (37% aqueous solution, 2.2 eq)
-
Formic acid (90% aqueous solution, 2.0 eq)
-
Potassium hydroxide (KOH) pellets
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add formic acid to morpholine while cooling in an ice bath.
-
Slowly add the formaldehyde solution to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours. The evolution of carbon dioxide will be observed.
-
After cooling to room temperature, make the solution strongly basic (pH > 12) by the cautious, portion-wise addition of KOH pellets.
-
Extract the product with diethyl ether (3 x volume).
-
Combine the organic extracts and dry over anhydrous potassium carbonate.
-
Filter the mixture and remove the solvent by distillation.
-
Purify the resulting N-methylmorpholine by fractional distillation.
III. Direct N-Alkylation with Alkyl Halides
Direct N-alkylation of morpholine with alkyl halides is a straightforward and widely used method for introducing a variety of alkyl groups. The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Causality Behind Experimental Choices: Reaction Conditions and Scope
The efficiency of this reaction is influenced by several factors:
-
Nature of the Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are generally the best substrates. Secondary and tertiary alkyl halides are more prone to elimination side reactions, especially in the presence of a strong base.
-
Base: A base is typically required to neutralize the hydrohalic acid byproduct formed during the reaction. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (Et₃N). The choice of base can influence the reaction rate and selectivity.
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and acetone are commonly used to facilitate the SN2 reaction.
-
Temperature: The reaction is often heated to increase the rate of reaction.
A significant limitation of this method is the potential for over-alkylation, leading to the formation of quaternary ammonium salts, especially when using highly reactive alkylating agents or an excess of the alkyl halide.
Experimental Protocol: Synthesis of N-Ethylmorpholine
This protocol outlines the synthesis of N-ethylmorpholine via direct alkylation with ethyl bromide.
Materials:
-
Morpholine (1.0 eq)
-
Ethyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Acetonitrile (MeCN)
Procedure:
-
To a suspension of potassium carbonate in acetonitrile, add morpholine.
-
Add ethyl bromide dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by distillation to afford pure N-ethylmorpholine.
IV. Catalytic N-Alkylation with Alcohols: A Greener Alternative
The N-alkylation of amines with alcohols is an increasingly attractive synthetic route due to its atom economy and the generation of water as the only byproduct. [7]This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of the alcohol to the corresponding aldehyde or ketone, which then undergoes reductive amination with the amine. The catalyst facilitates both the initial dehydrogenation of the alcohol and the subsequent hydrogenation of the imine intermediate.
Catalyst Systems and Their Rationale
A variety of transition metal catalysts have been developed for this transformation. A notable example is the use of a CuO–NiO/γ–Al₂O₃ catalyst for the gas-phase N-alkylation of morpholine with various alcohols. [7]This heterogeneous catalyst is robust and can be used in a fixed-bed reactor, making it suitable for continuous flow processes. [7]The N-methylation of morpholine with methanol over this catalyst can achieve high conversion (95.3%) and selectivity (93.8%). [7] The choice of catalyst is critical and depends on the specific alcohol and desired reaction conditions. Ruthenium and iridium-based homogeneous catalysts are also highly effective for this transformation.
| Catalyst System | Substrate Scope & Conditions | Advantages | Disadvantages |
| CuO–NiO/γ–Al₂O₃ | Primary and some secondary alcohols; Gas-phase, high temperature (e.g., 220 °C) [7] | Heterogeneous, suitable for continuous flow, robust. | Requires high temperatures, may not be suitable for thermally sensitive substrates. |
| Ruthenium Complexes (e.g., Ru-macho-BH) | Broad range of primary and secondary alcohols; Homogeneous, milder conditions. | High activity and selectivity, good functional group tolerance. | Homogeneous catalyst can be difficult to separate from the product. |
| Iridium Complexes (e.g., [Cp*IrCl₂]₂) | Primary and secondary alcohols; Homogeneous, often requires a base. | Highly active, can be used for challenging substrates. | Cost of iridium, homogeneous nature. |
Conceptual Workflow: N-Alkylation of Morpholine with Ethanol
V. Buchwald-Hartwig Amination: A Powerful Tool for N-Arylation
The synthesis of N-aryl morpholines is a crucial transformation in drug discovery. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of C-N bonds. [8]It allows for the coupling of a wide range of aryl halides (Cl, Br, I) and pseudohalides (triflates) with amines, including morpholine, under relatively mild conditions. [8]
Key Components and Rationale
The success of the Buchwald-Hartwig amination relies on the careful selection of the palladium precursor, the ligand, and the base.
-
Palladium Precursor: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.
-
Ligand: The choice of ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are widely used. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄).
Experimental Protocol: Synthesis of N-Phenylmorpholine
This protocol provides a general procedure for the Buchwald-Hartwig amination of morpholine with bromobenzene.
Materials:
-
Bromobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by morpholine and then bromobenzene.
-
Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-phenylmorpholine.
Conclusion
The synthesis of N-alkyl morpholine derivatives is a well-established field with a rich arsenal of synthetic methodologies. The choice of a particular pathway is dictated by a multitude of factors, including the desired alkyl or aryl substituent, the scale of the reaction, functional group tolerance, and considerations of cost and environmental impact. Reductive amination and direct alkylation remain workhorse reactions in many laboratories due to their simplicity and broad applicability. The Eschweiler-Clarke reaction offers a highly specific and efficient route to N-methylmorpholine. For greener and more atom-economical processes, catalytic N-alkylation with alcohols is a powerful and increasingly adopted strategy. The Buchwald-Hartwig amination stands as the preeminent method for the synthesis of N-aryl morpholines, a critical class of compounds in pharmaceutical research. A thorough understanding of these core synthetic pathways empowers researchers to make informed decisions in the design and execution of syntheses, ultimately accelerating the discovery and development of novel molecules with desired properties.
References
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of N-Aryl Morpholines.
-
Haofei Chemical. (2018, April 12). Morpholine production method. Retrieved from [Link]
- Kronich, I. G., Dobrovol'skii, S. V., Nikolaev, Y. T., Shikunov, B. I., & Dyumaev, K. M. (1982). Gas-phase synthesis of morpholine from diethylene glycol and ammonia. Khimiko-Farmatsevticheskii Zhurnal, 16(11), 1364-1367.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., Wu, L., & Bode, J. W. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(45), 29847-29856. Available at: [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-171. Available at: [Link]
-
Wikipedia contributors. (n.d.). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- U.S. Patent No. 4,647,663. (1987). Synthesis of morpholine.
- European Patent No. EP0036331B1. (1984). Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia.
- BenchChem. (n.d.). comparative analysis of different isatin N-methylation protocols.
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
- U.S. Patent No. 3,155,657. (1964). Process for producing polyglycolamines and morpholine.
-
Zhang, X., Wang, X., & Yang, L. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(15), 5758. Available at: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Lee, S., & Hartwig, J. F. (2001). Improved Catalysts for the Palladium-Catalyzed Synthesis of Oxindoles by Amide α-Arylation. Rate Acceleration, Use of Aryl Chloride Substrates, and a New Carbene Ligand for Asymmetric Transformations. The Journal of Organic Chemistry, 66(10), 3402–3415. Available at: [Link]
-
Beigi-Somar, V., Homami, S. S., Ghazanfarpour-Darjani, M., & Monzavi, A. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150. Available at: [Link]
-
Gałuszka, A., Tobiszewski, M., & Namieśnik, J. (2013). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 18(9), 10944–10963. Available at: [Link]
-
Man, N. Y. T., Li, W., & Stewart, S. G. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(6), 348-351. Available at: [Link]
- Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(10), 5555-5559.
- Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Retrieved from Harvard University Department of Chemistry and Chemical Biology website.
- Fu, G. C. (2013). Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 3° Methyl-Bearing Stereocenters. Accounts of chemical research, 46(5), 1018–1030.
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Available at: [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
-
YouTube. (2019, June 17). Eschweiler–Clarke reaction: Methylation on amines. Retrieved from [Link]
-
Li, B., & Bemis, G. W. (2014). A practical guide to the use of molecular mechanics in drug design. F1000Prime Reports, 6, 44. Available at: [Link]
- Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
-
Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the most useful?. Green Chemistry, 4(6), 521-527. Available at: [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Organic Reactions (pp. 1-268). John Wiley & Sons, Inc. Available at: [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. In Organic Reactions (pp. 1-714). John Wiley & Sons, Inc. Available at: [Link]
- Raoof, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Al-Nahrain University, 18(1), 74-81.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Hartwig, J. F. (2010).
-
Wikipedia contributors. (n.d.). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Synthesis of Quaternary Ammonium Salts from 4-Hexadecylmorpholine
Abstract
This application note details the synthesis of quaternary ammonium salts (QAS) derived from 4-Hexadecylmorpholine (also known as N-Cetylmorpholine).[1] These amphiphilic cations are critical in drug development as phase transfer catalysts, antimicrobial agents, and corrosion inhibitors.[1] This guide provides two distinct protocols: a high-reactivity methylation using Methyl Iodide and an industrially relevant benzylation using Benzyl Chloride . Emphasis is placed on reaction kinetics, solvent selection for precipitate recovery, and structural validation via NMR spectroscopy.[1]
Introduction & Chemical Principle
The Substrate: 4-Hexadecylmorpholine
4-Hexadecylmorpholine (CAS: 25727-91-7) is a tertiary amine featuring a heterocyclic morpholine ring attached to a hydrophobic C16 (cetyl) chain.[2][3][4] It exists as a low-melting solid or viscous liquid (MP: ~25-28°C) [1].[1] Its transformation into a quaternary ammonium salt introduces a permanent positive charge, dramatically altering its solubility profile and biological activity.[1]
Reaction Mechanism: The Menschutkin Reaction
The synthesis follows the Menschutkin reaction pathway, an SN2 nucleophilic substitution where the lone pair of the morpholine nitrogen attacks the electrophilic carbon of an alkyl halide.[1]
-
Nucleophile: The nitrogen atom in the morpholine ring.[1] Steric hindrance is moderate due to the chair conformation of the ring and the long alkyl chain.[1]
-
Electrophile: Alkyl halides (e.g., CH3I, PhCH2Cl).[1]
-
Leaving Group: Halide ion (I-, Cl-).[1]
Key Consideration: The reaction rate is heavily influenced by the solvent's dielectric constant.[1] Polar aprotic solvents (e.g., Acetonitrile) stabilize the transition state (which is more polar than the reactants) and precipitate the ionic product, driving the equilibrium forward.[1]
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the Menschutkin reaction for morpholine quaternization.
Safety & Pre-Requisites
CRITICAL SAFETY WARNING:
-
Methyl Iodide (MeI): A volatile neurotoxin and suspected carcinogen.[1] Must be handled in a fume hood with double-gloving.[1]
-
Benzyl Chloride: A potent lachrymator (tear gas agent).[1] Avoid inhalation.
-
4-Hexadecylmorpholine: May cause skin irritation.[1]
Equipment:
-
Reflux condenser setup with drying tube (calcium chloride) to exclude moisture.[1]
-
Magnetic stirrer with temperature control.[1]
-
Vacuum filtration apparatus.[1]
-
Rotary evaporator.[1]
Experimental Protocols
Protocol A: Synthesis of 4-Hexadecyl-4-methylmorpholinium Iodide
Target: High-purity synthesis for analytical standards or biological screening.[1]
Reagents:
-
4-Hexadecylmorpholine (10 mmol, ~3.12 g)[1]
-
Methyl Iodide (12 mmol, ~1.70 g) [Excess to ensure completion]
-
Solvent: Acetonitrile (anhydrous, 20 mL) or Acetone
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 3.12 g of 4-Hexadecylmorpholine in 15 mL of anhydrous acetonitrile.
-
Addition: Cool the solution to 0°C (ice bath). Add Methyl Iodide dropwise over 10 minutes.[1] Note: The reaction is exothermic.[1]
-
Reaction: Remove the ice bath. Stir at room temperature for 1 hour, then heat to mild reflux (50°C) for 2–4 hours.
-
Observation: A white or pale yellow precipitate should begin to form as the salt is insoluble in the organic solvent.[1]
-
-
Precipitation: Cool the mixture to 0°C to maximize precipitation. If no solid forms, add 20 mL of cold Diethyl Ether to induce crystallization.[1]
-
Isolation: Filter the solid under vacuum. Wash the filter cake 3x with cold Diethyl Ether to remove unreacted amine and excess Methyl Iodide.[1]
-
Drying: Dry the product in a vacuum oven at 40°C for 6 hours.
Expected Yield: 85–95% Appearance: White to off-white crystalline solid.[1]
Protocol B: Synthesis of 4-Hexadecyl-4-benzylmorpholinium Chloride
Target: Industrial surfactant preparation (Corrosion Inhibitor/Biocide).
Reagents:
-
4-Hexadecylmorpholine (10 mmol, ~3.12 g)[1]
-
Benzyl Chloride (11 mmol, ~1.39 g)[1]
-
Solvent: Ethanol (Absolute) or Isopropanol[1]
Step-by-Step Procedure:
-
Setup: Combine the amine and Benzyl Chloride in 20 mL of Ethanol in a 100 mL round-bottom flask.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours.
-
Note: Benzyl chloride is less reactive than methyl iodide; higher energy input is required [2].[1]
-
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: Methanol/DCM 1:9). The starting amine spot will disappear.[1]
-
Workup:
-
Purification: Recrystallize from minimal hot Ethanol/Acetone mixture if necessary.
-
Drying: Desiccate under vacuum over P2O5 (product is often hygroscopic).
Expected Yield: 70–85%
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification of morpholinium salts.
Characterization & Data Analysis
Validation of the quaternary structure is primarily achieved through 1H-NMR Spectroscopy .[1] The formation of the salt results in a significant downfield shift of the protons adjacent to the nitrogen atom (alpha-protons) due to the positive charge.[1]
Table 1: Diagnostic NMR Shifts (CDCl3 or DMSO-d6)
| Proton Environment | Starting Material (Amine) | Product (Quaternary Salt) | Shift Explanation |
| Morpholine Ring (N-CH2) | 2.4 – 2.6 ppm | 3.4 – 4.0 ppm | Deshielding by cationic Nitrogen |
| Morpholine Ring (O-CH2) | 3.6 – 3.7 ppm | 3.9 – 4.2 ppm | Inductive effect of N+ |
| N-CH3 (if Methylated) | N/A | 3.1 – 3.4 ppm (Singlet) | Characteristic "Methyl on Quat" peak |
| N-CH2-R (Alkyl Chain) | ~2.3 ppm | 3.3 – 3.5 ppm | Deshielding of chain head group |
| Terminal Methyl (Chain) | 0.88 ppm | 0.88 ppm | Unaffected (far from charge center) |
IR Spectroscopy:
-
Look for the absence of Bohlmann bands (2700–2800 cm-1) characteristic of tertiary amines.[1]
-
Appearance of strong C-N+ vibrations (often obscured but fingerprint region changes).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Oiling Out | Product is soluble in hot solvent or contains impurities. | Triturate the oil with anhydrous Diethyl Ether or Hexane.[1] Scratch the flask wall with a glass rod to induce nucleation.[1] |
| Low Yield | Incomplete reaction or hydrolysis.[1] | Ensure the system is anhydrous (water competes as a nucleophile).[1] Increase reaction time or temperature. |
| Hygroscopicity | Quaternary salts attract water.[1] | Dry thoroughly in a vacuum desiccator.[1] Store under inert gas (Nitrogen/Argon). |
| Coloration | Oxidation of iodide (Protocol A).[1] | Wash the solid with a small amount of dilute sodium thiosulfate solution if product stability allows, or recrystallize from ethanol.[1] |
References
-
CAS Common Chemistry. 4-Hexadecylmorpholine (CAS 25727-91-7).[2][3][4][5] American Chemical Society.[1][3][6] Available at: [Link][1]
-
Bijudas, K., et al. (2021).[1] Kinetics of Quaternization between N,N-Dimethylaniline and Benzyl Chloride. Journal of Advanced Scientific Research, 12(3), 89-94.[1] Available at: [Link]
-
Winstead, A. J., et al. (2013).[1] Synthesis of Quaternary Heterocyclic Salts.[1] Molecules, 18(11), 14306-14319.[1] Available at: [Link][1]
-
Zhu, Y., et al. (2018).[1] Morpholine-Based Gemini Surfactant: Synthesis and Its Application for Reverse Froth Flotation. NIH PubMed.[1] Available at: [Link]
Sources
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- 4. CAS # 25727-91-7, 4-Hexadecyl-Morpholine: more information. [chemblink.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
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Troubleshooting & Optimization
Technical Support Center: N-Cetylmorpholine (N-CM) Optimization Guide
Status: Active Ticket ID: NCM-OPT-2024 Assigned Specialist: Senior Application Scientist, Corrosion Division Subject: Troubleshooting & Optimizing Corrosion Inhibition Efficiency of N-Cetylmorpholine
Executive Summary
N-Cetylmorpholine (N-CM) represents a class of mixed-type corrosion inhibitors that function through the adsorption of the morpholine head group (active center) and the steric coverage of the cetyl (C16) tail. While highly effective in acidic media (HCl, H₂SO₄), users often encounter stability issues and sub-optimal inhibition efficiencies due to improper solubilization or lack of synergistic additives.
This guide addresses the three most common technical hurdles reported by our research partners: Solubility/Dispersion , Efficiency Maximization via Synergism , and Electrochemical Data Validation .
Module 1: Solubility & Preparation
User Query: "My N-CM precipitates in 1M HCl, or forms a cloudy suspension. How do I ensure a homogeneous molecular dispersion?"
The Mechanism of Failure
N-Cetylmorpholine is amphiphilic. The long hydrophobic C16 chain dominates its solubility profile, making it sparingly soluble in pure aqueous acids at high concentrations. If the inhibitor exists as micellar aggregates or precipitates rather than free monomers, it cannot effectively adsorb onto the metal surface to form a monolayer.
Troubleshooting Protocol
| Step | Action | Scientific Rationale |
| 1 | Pre-solubilization | Dissolve N-CM in a minimal volume of Ethanol or Acetone (1:10 ratio) before adding to the acid solution. This disrupts intermolecular Van der Waals forces between alkyl chains. |
| 2 | Protonation Sequence | Add the pre-dissolved N-CM to the acid slowly under stirring. The morpholine nitrogen gets protonated ( |
| 3 | Ultrasonication | Sonicate the final solution for 15–20 minutes at 40 kHz. This ensures the breakdown of lamellar structures into monomers or small micelles, critical for reaching the metal surface. |
Critical Check: If the solution remains turbid after Step 3, you are likely above the Critical Micelle Concentration (CMC) . While micelles provide some protection, maximum efficiency per mole is achieved just below or at the CMC.
Module 2: Maximizing Inhibition Efficiency
User Query: "I am stuck at 75-80% inhibition efficiency. Increasing concentration isn't helping. How do I push this >95%?"
The Synergistic Solution: Halide Bridging
The most effective way to boost N-CM performance is not adding more N-CM, but adding a synergistic agent. Potassium Iodide (KI) is the industry standard "bridge" for cationic inhibitors.
Why it works:
The steel surface in acid is positively charged. The cationic N-Cetylmorpholine (
-
Iodide Adsorption: Iodide ions (
) specifically adsorb onto the steel surface. -
Charge Reversal: This creates a negative dipole on the metal surface.
-
Electrostatic Bridge: The cationic
is now electrostatically attracted to the layer, stabilizing the film.
Optimization Workflow
Figure 1: Synergistic mechanism workflow detailing the "Halide Bridge" effect for cationic inhibitors.
Recommended Formulation Table
| Component | Concentration Range | Role |
| N-Cetylmorpholine | 100 – 500 ppm | Primary Inhibitor (Film Former) |
| Potassium Iodide (KI) | 1.0 – 5.0 mM | Synergist (Adsorption Stabilizer) |
| Temperature | 25°C – 60°C | Variable (Efficiency decreases as T increases due to desorption) |
Module 3: Electrochemical Diagnostics (EIS)
User Query: "My Nyquist plots show an inductive loop at low frequencies. Is my experiment failed?"
Interpretation & Analysis
An inductive loop in Electrochemical Impedance Spectroscopy (EIS) is not a failure; it is a signature of the adsorption mechanism.
-
High Frequency Capacitive Loop: Represents the charge transfer resistance (
) and the double-layer capacitance ( ). A larger diameter = better corrosion protection. -
Low Frequency Inductive Loop: Indicates the relaxation process of the adsorbed species. It signifies that the surface coverage (
) is changing with potential, or that there is a re-dissolution of the inhibitor film.
Self-Validating the Data
To ensure your EIS data is valid, apply the Kramers-Kronig (K-K) Transform . If your experimental data matches the K-K transform, the system is linear, causal, and stable.
Common EIS Artifacts vs. Real Signals:
| Symptom | Diagnosis | Action |
| Scattered points at low freq | System instability (non-stationary) | Increase integration time; ensure OCP is stable for 30 mins before running. |
| Depressed Semicircle | Surface roughness/heterogeneity | Use a Constant Phase Element (CPE) instead of a pure Capacitor in your equivalent circuit. |
| Inductive Tail | Adsorption/Desorption relaxation | Include an Inductor ( |
Module 4: Mechanism Verification
User Query: "How do I prove the mechanism is Langmuir Adsorption for my publication?"
To validate the mechanism, you must fit your surface coverage data (
-
Plot:
(y-axis) vs. (x-axis). -
Success Criteria: A linear plot with
and a slope near 1.0 confirms Monolayer Adsorption. -
Thermodynamic Calculation: Calculate
using .-
If
: Physisorption (Electrostatic). -
If
: Chemisorption (Covalent bonding). -
N-CM Typical Range: Often between -30 and -38 kJ/mol (Mixed Mode).
-
References
-
Synergistic Effects of Halides: Solomon, M. M., & Umoren, S. A. (2015). Enhanced corrosion inhibition effect of polypropylene glycol in the presence of iodide ions at mild steel/sulphuric acid interface.[1] Journal of Environmental Chemical Engineering.[1] 1
-
Morpholine Derivatives in Acidic Media: Li, X., et al. (2022). Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment.[2] MDPI. 2
-
Adsorption Isotherm Modeling: Eddy, N. O., et al. (2022). Adsorption Isotherm Modeling in Corrosion Inhibition Studies.[3] IntechOpen.[3] 3
-
Electrochemical Impedance Spectroscopy (EIS) Tutorial: Lazanas, A. C., & Prodromidis, M. I. (2023). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. 4
-
Carbon Dots & Morpholine Comparisons: Cui, M., et al. (2021). Effective Corrosion Inhibition of Carbon Steel in Hydrochloric Acid by Dopamine-Produced Carbon Dots. PMC - NIH. 5
Sources
- 1. Synergistic effect of KI on the corrosion inhibition of a poly(diallylammonium chloride)-based cyclocopolymer containing bis-cationic motifs for mild steel corrosion in 20% formic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effective Corrosion Inhibition of Carbon Steel in Hydrochloric Acid by Dopamine-Produced Carbon Dots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Effect of Temperature on 4-Hexadecylmorpholine Adsorption Isotherms
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the study of temperature effects on the adsorption isotherms of 4-Hexadecylmorpholine. As a long-chain cationic surfactant, understanding its interfacial behavior under varying thermal conditions is critical for applications ranging from corrosion inhibition to advanced drug delivery systems.
This document is designed to be a practical resource, explaining not just the "how" but the fundamental "why" behind experimental choices and data interpretation.
Section 1: Frequently Asked questions (FAQs)
This section addresses fundamental questions about the thermodynamic principles governing the adsorption of 4-Hexadecylmorpholine.
Q1: What is the expected effect of increasing temperature on the adsorption of 4-Hexadecylmorpholine?
The effect of temperature is not universal and directly indicates the nature of the adsorption process—whether it is exothermic or endothermic.
-
Exothermic Adsorption (Most Common): Typically, the adsorption of molecules from a solution onto a surface is an exothermic process (releases heat, ΔH° < 0). In this case, an increase in temperature provides thermal energy that helps adsorbed molecules overcome the forces holding them to the surface, leading to desorption. Consequently, the adsorption capacity (the amount of 4-Hexadecylmorpholine adsorbed) decreases as temperature rises.[1] This is explained by Le Chatelier's principle: adding heat to an exothermic equilibrium shifts it in the reverse (desorption) direction. This is often seen in physisorption processes.[2]
-
Endothermic Adsorption (Less Common): In some cases, adsorption can be endothermic (absorbs heat, ΔH° > 0). This means that energy is required to facilitate the adsorption process. This might occur if significant energy is needed to displace solvent molecules from the surface or if the adsorbate undergoes structural changes upon adsorption. For endothermic processes, increasing the temperature enhances the adsorption capacity.[3][4] This is more commonly associated with chemisorption, where an activation energy barrier must be overcome.[4]
The precise behavior for 4-Hexadecylmorpholine depends on the specific adsorbent surface, the solvent system, and the nature of the interaction forces.
Q2: How can I determine if the adsorption of 4-Hexadecylmorpholine is physical (physisorption) or chemical (chemisorption)?
Temperature-dependent studies are a primary method for distinguishing between these two mechanisms. The key lies in the magnitude of the enthalpy of adsorption (ΔH°), which you can calculate from your isotherm data.
-
Physisorption: This process is governed by weak intermolecular forces like van der Waals forces or hydrogen bonding. The enthalpy change is typically small. A generally accepted range for physisorption is ΔH° > -40 kJ/mol .
-
Chemisorption: This involves the formation of a chemical bond (e.g., covalent or ionic) between the 4-Hexadecylmorpholine molecules and the adsorbent surface. This is a stronger interaction, and the enthalpy change is significantly larger. A common benchmark for chemisorption is ΔH° < -80 kJ/mol .[1]
Values between -40 and -80 kJ/mol may indicate a strong physical interaction or a combination of both physisorption and chemisorption.
Q3: Which adsorption isotherm models are most suitable for describing the temperature-dependent adsorption of 4-Hexadecylmorpholine?
Several models can be used, but the Langmuir and Freundlich models are the most common starting points.[5][6]
-
Langmuir Model: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.[7][8] It's often a good fit for chemisorption or when a clear saturation plateau is observed in the isotherm. The Langmuir constant (K_L) is temperature-dependent and is crucial for thermodynamic calculations.
-
Freundlich Model: An empirical model that describes multilayer adsorption onto a heterogeneous surface.[9][10] The Freundlich constant (K_f) is an indicator of adsorption capacity and varies with temperature.[11]
-
Sips or Temkin Models: These are other models that can be applied if the simpler Langmuir and Freundlich models do not provide a good fit to the experimental data, especially for heterogeneous systems.[12]
The best model is the one that provides the highest correlation coefficient (R²) and the lowest error when fitting your experimental data across the entire temperature range studied.[10]
Q4: How are thermodynamic parameters (ΔG°, ΔH°, ΔS°) calculated from temperature-dependent adsorption data?
The key thermodynamic parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—reveal the spontaneity, heat change, and randomness of the adsorption process.[13] They are derived from the temperature-dependent equilibrium constants obtained from your chosen isotherm model (e.g., K_L from the Langmuir model).
The fundamental relationships are:
-
Gibbs Free Energy (ΔG°): Calculated from the equilibrium constant (K_eq) at each temperature (T). A negative ΔG° indicates a spontaneous process.[14]
-
ΔG° = -RT ln(K_eq)
-
-
Van't Hoff Equation: This equation links the change in the equilibrium constant with temperature to the enthalpy and entropy.
-
ln(K_eq) = - (ΔH°/RT) + (ΔS°/R)
-
By plotting ln(K_eq) versus 1/T, you get a straight line.[9]
-
The slope of the line is -ΔH°/R.
-
The y-intercept is ΔS°/R.
Here, R is the ideal gas constant (8.314 J/mol·K). It is critical to use a dimensionless equilibrium constant for these calculations to maintain thermodynamic consistency.[15][16]
Section 2: Experimental Protocol & Data Workflow
This section provides a validated, step-by-step protocol for conducting temperature-dependent adsorption experiments.
Experimental Protocol: Batch Adsorption Study
Objective: To determine the adsorption isotherms of 4-Hexadecylmorpholine on a specific adsorbent at various temperatures.
1. Materials & Reagents:
-
Adsorbate: 4-Hexadecylmorpholine (high purity).
-
Adsorbent: Your material of interest (e.g., silica nanoparticles, activated carbon, metal surface). Ensure it is properly cleaned and dried/degassed.[17]
-
Solvent: Deionized water or appropriate buffer.
-
Stock Solution: Prepare a concentrated stock solution of 4-Hexadecylmorpholine (e.g., 1000 mg/L).
-
Working Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 20, 50, 100 mg/L).
2. Equipment:
-
Thermostatic Shaker or Water Bath: Capable of maintaining constant temperatures (±0.5°C) for extended periods.
-
Conical flasks or vials with secure caps.
-
Analytical Balance.
-
pH meter.
-
Centrifuge or filtration apparatus.
-
Analytical Instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC, TOC Analyzer).
3. Step-by-Step Methodology: [18][19]
-
Adsorbent Dosing: Accurately weigh a fixed amount of the adsorbent (e.g., 25 mg) into a series of flasks. Causality Check: A consistent adsorbent mass is crucial for comparing results across different concentrations and temperatures.
-
Adsorbate Addition: Add a fixed volume (e.g., 25 mL) of each working solution to the flasks. This creates a set of experiments with varying initial concentrations (C₀).
-
pH Adjustment (if necessary): Adjust the pH of each solution to the desired value, as pH can significantly influence the surface charge of both the adsorbent and 4-Hexadecylmorpholine.
-
Equilibration: Place the sealed flasks in the thermostatic shaker set to the first target temperature (e.g., 298 K / 25°C). Allow them to shake for a pre-determined equilibrium time (e.g., 24 hours). Trustworthiness Check: The equilibrium time should be determined from prior kinetic studies to ensure the system has reached a steady state.
-
Separation: After equilibration, separate the adsorbent from the solution by centrifugation or filtration.
-
Analysis: Measure the final concentration of 4-Hexadecylmorpholine remaining in the supernatant (Cₑ).
-
Repeat for Different Temperatures: Repeat steps 4-6 for each of the other target temperatures (e.g., 308 K, 318 K, 328 K).
4. Calculations:
-
Amount Adsorbed at Equilibrium (qₑ, in mg/g): qₑ = [(C₀ - Cₑ) * V] / m
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
Data Analysis Workflow Diagram
Caption: Workflow for determining thermodynamic parameters from temperature-dependent adsorption data.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during experiments and data analysis.
Q1: My adsorption data is inconsistent and shows high variability. What are the likely causes?
Inconsistent data is often rooted in experimental control.
-
Temperature Fluctuations: Even minor variations in the shaker/water bath temperature can affect equilibrium, especially for highly temperature-sensitive systems. Ensure your equipment is calibrated and stable.
-
Incomplete Equilibration: If the system hasn't reached equilibrium, the measured Cₑ will be incorrect. Verify your equilibration time with a kinetic study at the highest and lowest temperatures, as kinetics can be temperature-dependent.
-
Adsorbent Heterogeneity: Ensure your adsorbent material is homogenous. If it's a powder, make sure it's well-mixed before weighing out samples.
-
pH Drifts: The pH of the solution can change during adsorption. Measure the pH both before and after the experiment. If there is a significant drift, consider using a buffered solution.
-
Analytical Errors: Ensure your analytical method for measuring 4-Hexadecylmorpholine concentration is accurate and reproducible in the concentration range of your Cₑ values.
Q2: The calculated thermodynamic parameters seem physically unrealistic (e.g., ΔH° is positive for a process where adsorption decreases with temperature). Why?
This is a common and critical issue that usually points to a flaw in the calculation or model selection, not necessarily the experiment itself.
-
Incorrect Equilibrium Constant: The most frequent error is using an equilibrium constant that is not dimensionless.[16] For example, the Langmuir constant K_L often has units of L/mg or L/mol. You must convert it to a dimensionless constant before using it in the van't Hoff equation. One common method is to multiply K_L by the molar concentration of the solvent (e.g., ~55.5 mol/L for water).
-
Model Misspecification: The chosen isotherm model may not accurately represent the physical reality of the adsorption process. An incorrect model will yield an incorrect equilibrium constant, leading to erroneous thermodynamic parameters.[12] Try fitting your data to different models to see which provides the best fit and most reasonable parameters.
-
Temperature Range Too Narrow: If your experiments are conducted over a very small temperature range, the slope and intercept of the van't Hoff plot will have a large uncertainty, leading to unreliable ΔH° and ΔS° values. A range of at least 30-40 K is recommended.
Q3: My experimental data doesn't fit the standard Langmuir or Freundlich models well. What should I do?
If your R² values are low (<0.95), it indicates these simple models are insufficient.
-
Try More Complex Models: The surface may be heterogeneous, or there may be adsorbate-adsorbate interactions not accounted for by simple models. Consider fitting your data to models like the Sips, Redlich-Peterson, or Toth isotherms, which combine elements of both Langmuir and Freundlich models.[20]
-
Check for Saturation: If your experimental concentrations are too low, you may only be observing the initial linear part of the isotherm. In this case, the models may not fit well because you haven't approached the saturation capacity of the adsorbent.[12] Try extending your concentration range.
-
Consider Multiple Adsorption Mechanisms: It's possible that more than one type of adsorption site or mechanism is at play. The overall isotherm is a composite of these different processes, which may not be well-described by a single, simple equation.
Q4: I'm observing hysteresis between my adsorption and desorption isotherms. What does this signify?
Hysteresis, where the desorption curve does not retrace the adsorption curve, indicates that the process is not fully reversible under the experimental conditions.[21]
-
Chemisorption: Strong chemical bonding can make desorption difficult, leading to significant hysteresis.
-
Pore Structure: If you are using a porous adsorbent, 4-Hexadecylmorpholine molecules may get trapped in pores that have narrow openings, a phenomenon known as "pore blocking."
-
Irreversible Rearrangement: The adsorbate molecules might rearrange or reorient on the surface over time into a more stable configuration that is harder to desorb.
When hysteresis is present, the system is not at true thermodynamic equilibrium, and the thermodynamic parameters calculated from the adsorption branch should be interpreted with caution.[21]
Section 4: Data Presentation and Interpretation
Table 1: Example Isotherm Model Parameters at Different Temperatures
| Temperature (K) | Isotherm Model | q_max (mg/g) | K_L (L/mg) | R² |
| 298 | Langmuir | 52.5 | 0.15 | 0.992 |
| 308 | Langmuir | 48.1 | 0.11 | 0.995 |
| 318 | Langmuir | 43.9 | 0.08 | 0.989 |
This table clearly shows that for this hypothetical exothermic process, the maximum adsorption capacity (q_max) and the Langmuir affinity constant (K_L) both decrease as temperature increases.
Table 2: Calculated Thermodynamic Parameters
| Parameter | Value | Unit | Interpretation |
| ΔH° (Enthalpy) | -25.8 | kJ/mol | Exothermic process |
| ΔS° (Entropy) | -65.2 | J/mol·K | Increased order at the solid-liquid interface |
| ΔG° @ 298 K | -6.3 | kJ/mol | Spontaneous adsorption at room temperature |
| ΔG° @ 318 K | -5.0 | kJ/mol | Adsorption is less spontaneous at higher temperature |
This summary table provides a clear overview of the thermodynamic nature of the adsorption process.
Logical Diagram: Distinguishing Adsorption Mechanisms
Caption: Decision tree for characterizing the adsorption mechanism based on calculated enthalpy.
Section 5: References
-
Effect of temperature on adsorption-desorption behaviour of triazophos in Indian soils. (n.d.). SpringerLink. [Link]
-
Al-Ghouti, M. A., et al. (2020). Thermodynamic modeling hexamethylenetetramine adsorption on sandstone. Scientific Reports. [Link]
-
Khamis, E., et al. (2018). Effect of Temperature on Adsorption Behavior and Corrosion Inhibition Performance of Imidazoline-Type Inhibitor. ResearchGate. [Link]
-
Tan, Z., et al. (2021). Temperature Dependence of Sorption. Langmuir. [Link]
-
Li, Y., et al. (2022). Experimental Study of Temperature Effect on Methane Adsorption Dynamic and Isotherm. Energies. [Link]
-
Equilibrium adsorption isotherms at different temperatures (GAC...). (n.d.). ResearchGate. [Link]
-
Myers, A. L. (2004). Thermodynamics of Adsorption. University of Pennsylvania. [Link]
-
Development of experimental setup for study of adsorption characteristics of porous materials down. (2012). AIP Conference Proceedings. [Link]
-
Tran, H. N., et al. (2017). Modeling of Experimental Adsorption Isotherm Data. MDPI. [Link]
-
Effect of temperature Adsorption isotherms For the purpose of... (n.d.). ResearchGate. [Link]
-
What to do when experimental data do not fit the adsorption isotherm models? (n.d.). ResearchGate. [Link]
-
Tran, H. N., et al. (2016). Is the Free Energy Change of Adsorption Correctly Calculated? ACS Omega. [Link]
-
Lima, D. R., et al. (2021). Toward a mechanistic understanding of adsorption behavior of phenol onto a novel activated carbon composite. Scientific Reports. [Link]
-
Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. (2024). MDPI. [Link]
-
pH dependence, temperature dependence and Langmuir, Freundlich and Sips isotherm models for adsorption... (n.d.). ResearchGate. [Link]
-
Equilibrium, kinetic and thermodynamic studies of adsorption of Th(IV) from aqueous solution onto kaolin. (n.d.). ResearchGate. [Link]
-
Ayawei, N., et al. (2017). Interpretation of Adsorption Thermodynamics and Kinetics. Scientific Research Publishing. [Link]
-
Abd-El-Nabey, B. A., et al. (2012). Inhibition of mild steel corrosion by hexadecylpyridinium bromide in 0.5 M H 2SO 4. Journal of the Taiwan Institute of Chemical Engineers. [Link]
-
Adsorption LAB EXPERIMENTS. (n.d.). TU Delft OpenCourseWare. [Link]
-
Tran, H. N., et al. (2022). How to avoid mistakes in treating adsorption isotherm data (liquid and solid phases). SciSpace. [Link]
-
Langmuir adsorption model. (n.d.). Wikipedia. [Link]
-
CHAPTER VII Effect of Temperature on the Adsorption Acc.ording to thermodynamic principles the adsorption process should be exot. (n.d.). NBU-IR. [Link]
-
A One-pot Reaction Involving Furan Derivatives as Potential Corrosion Inhibitors for Carbon Steel in Acidic Environments. (2023). ASM Science Journal. [Link]
-
The Organic Chemistry Tutor. (2021). Entropy, Enthalpy, & Gibbs Free Energy - Chemistry Spontaneity Formulas. YouTube. [Link]
-
Langmuir and Freundlich Isotherm Models' Description of P. Adsorption Capacity of Wetland and Upland Soil in Rivers State. (2024). EA Journals. [Link]
-
Dr. A. K. M. Lutfor Rahman. (2021). How to carry out adsorption isotherm experiment. YouTube. [Link]
-
Adsorption Behavior of Organic Corrosion Inhibitors on Metal Surfaces—Some New Insights from Molecular Simulations. (2018). MDPI. [Link]
-
Ebelegi, A., et al. (2020). Interpretation of Adsorption Thermodynamics and Kinetics. Open Journal of Physical Chemistry. [Link]
-
Clark, J. (n.d.). Gibbs free energy. Chemguide. [Link]
-
Thermodynamics Study of Solvent Adsorption on Octadecyl-Modified Silica. (2014). Journal of Chromatographic Science. [Link]
Sources
- 1. Toward a mechanistic understanding of adsorption behavior of phenol onto a novel activated carbon composite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agriculturejournals.cz [agriculturejournals.cz]
- 3. Thermodynamic modeling hexamethylenetetramine adsorption on sandstone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. eajournals.org [eajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Langmuir adsorption model - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scirp.org [scirp.org]
- 14. scirp.org [scirp.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. ocw.tudelft.nl [ocw.tudelft.nl]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. seas.upenn.edu [seas.upenn.edu]
overcoming steric hindrance in 4-Hexadecylmorpholine quaternization
Subject: Troubleshooting Steric & Kinetic Barriers in Long-Chain Morpholine Quaternization Ticket ID: TECH-CHEM-882-HEX Assigned Specialist: Senior Application Scientist Status: Open for Review
Executive Summary
You are encountering difficulties in the quaternization of 4-Hexadecylmorpholine (also known as N-cetylmorpholine). This reaction involves the nucleophilic attack of the morpholine nitrogen on an alkyl halide (e.g., Methyl Iodide or Benzyl Chloride) to form a Quaternary Ammonium Salt (QAS).
The Core Challenge: While morpholine is a secondary amine derivative, the attachment of a C16 (hexadecyl) chain introduces significant steric hindrance and conformational entropy . The "floppy" C16 tail shields the nitrogen lone pair, while the chair conformation of the morpholine ring adds axial/equatorial rigidity. Furthermore, the amphiphilic nature of the product (a cationic surfactant) creates unique isolation challenges ("oiling out" or foaming).
This guide replaces standard textbook protocols with field-proven troubleshooting workflows.
Module 1: Critical Process Parameters (The "Engine")
To overcome the activation energy barrier caused by sterics, you must optimize the Solvent-Kinetic Axis .
Q: Why is my reaction stalling despite high heat?
A: You are likely using a solvent that stabilizes the reactants or fails to stabilize the Transition State (TS).
-
The Mechanism: The Menschutkin reaction generates charge (neutral reactants
charged product). -
The Solvent Rule: You need a Polar Aprotic solvent.
-
Acetonitrile (MeCN) is the gold standard. It has a high dielectric constant (
) to stabilize the developing charge in the TS, but it does not strongly solvate the neutral amine nucleophile, leaving the lone pair "naked" and reactive. -
Avoid Ethanol/Methanol: These are polar protic. They hydrogen-bond to the nitrogen lone pair, increasing the effective steric bulk and raising the activation energy.
-
Avoid Toluene/Hexane: These cannot support the charge separation in the TS, drastically slowing the rate.
-
Data: Solvent Rate Enhancement Factors
Relative rates of Menschutkin reactions (normalized to Benzene = 1)
| Solvent | Dielectric Constant ( | Relative Rate ( | Status |
| Acetonitrile | 37.5 | ~600 | Recommended |
| Acetone | 20.7 | ~200 | Good (often precipitates product) |
| Ethanol | 24.5 | ~40 | Avoid (H-bonding interference) |
| Benzene | 2.3 | 1 | Fail (Too slow) |
Module 2: Visualizing the Workflow
The following diagram outlines the optimized pathway, highlighting the critical decision points where steric hindrance is most likely to cause failure.
Figure 1: Optimized synthesis workflow for sterically hindered morpholine derivatives. Note the divergence at the workup stage.
Module 3: Troubleshooting & FAQs
Q: The product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: Long-chain QAS molecules are amphiphilic . They act as surfactants.[1][2] In semi-polar solvents, they often form a lyotropic liquid crystal phase (viscous oil) rather than a crystal lattice.
The Protocol (The "Antisolvent Crash"):
-
Concentrate: Evaporate the reaction solvent (Acetonitrile) to a minimum volume.
-
The Antisolvent: Add Diethyl Ether or Ethyl Acetate (non-polar). The QAS is insoluble in these.
-
Induction: If it oils out again:
-
Cool the oil in a dry ice/acetone bath (-78°C) until it turns into a glass.
-
Scratch the side of the flask vigorously with a glass rod while warming it slowly.
-
Seed Crystal: If you have any solid from a previous batch, add a speck now.
-
Q: The reaction is too slow (Low Conversion).
Diagnosis: The C16 tail is creating a "cone of protection" around the nitrogen.
The "Finkelstein" Boost: If you are using a chloride (e.g., Benzyl Chloride) or Bromide, the leaving group might be too poor for the sterically hindered attack.
-
Add Potassium Iodide (KI): Add 0.1 equivalents of KI to the reaction.
-
Mechanism: The KI reacts with the alkyl chloride to form the alkyl iodide in situ. Iodide is a better leaving group and a better nucleophile, accelerating the rate significantly (Finkelstein reaction).
Q: I see emulsions during extraction.
Diagnosis: You have synthesized a cationic surfactant (essentially a soap). Shaking it with water creates stable foam. Fix:
-
Avoid Aqueous Extraction: Do not wash the reaction mixture with water if possible.
-
Precipitation is Key: Rely on the solubility difference. The starting amine is soluble in ether; the product is not. Wash the solid/oil with ether to remove unreacted starting material.
Module 4: "Best Practice" Experimental Protocol
Target: Synthesis of N-Hexadecyl-N-methylmorpholinium Iodide Scale: 10 mmol basis
-
Setup: Flame-dried round bottom flask, magnetic stir bar, reflux condenser, Nitrogen balloon.
-
Dissolution: Dissolve 4-Hexadecylmorpholine (3.11 g, 10 mmol) in Acetonitrile (anhydrous, 20 mL).
-
Why? High concentration (0.5 M) favors bimolecular kinetics.
-
-
Addition: Add Methyl Iodide (1.70 g, 0.75 mL, 12 mmol) dropwise.
-
Caution: MeI is carcinogenic. Use a fume hood.
-
-
Reaction: Heat to gentle reflux (approx. 80-82°C) for 12–18 hours.
-
Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). The starting amine will move; the QAS product will stay at the baseline (
).
-
-
Isolation:
-
Cool to room temperature.
-
If solid precipitates: Filter and wash with cold Acetone.
-
If solution remains clear: Rotate evaporate to half volume. Add Diethyl Ether (50 mL) dropwise with stirring.
-
-
Purification: Recrystallize from Acetone/Ethanol (10:1) if high purity is required for biological assays.
Module 5: Steric Interaction Logic Tree
Use this logic to adjust conditions if you change the alkylating agent.
Figure 2: Decision matrix for adjusting reaction conditions based on electrophile size.
References
-
Menschutkin Reaction Kinetics & Solvent Effects
-
Surfactant Synthesis Methodology
-
Title: Formation of Worm-Like Micelles in Mixed N-Hexadecyl-N-Methylpyrrolidinium Bromide-Based Systems.[5]
- Relevance: Provides the specific synthesis and purification protocol for the pyrrolidine analog, which is chemically equivalent to the morpholine workflow.
-
-
Steric Hindrance in Amines
- Title: Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines.
- Source: PubMed (NIH).
-
URL:[Link]
- Relevance: Discusses the limits of alkylation and the risks of elimin
-
General Mechanism
Sources
- 1. COLUMN: SCIENCE FOR FORMULATORS - Long-chain amphoteric surfactants as safe, effective additives for cleansing formulations - HPC_TODAY_1_2024 [tks-hpc.h5mag.com]
- 2. colonialchem.com [colonialchem.com]
- 3. arxiv.org [arxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Worm-Like Micelles in Mixed N-Hexadecyl-N-Methylpyrrolidinium Bromide-Based Cationic Surfactant and Anionic Surfactant Systems | PLOS One [journals.plos.org]
- 6. journals.plos.org [journals.plos.org]
- 7. Menshutkin reaction - Wikipedia [en.wikipedia.org]
optimizing pH conditions for N-Cetylmorpholine surfactant activity
Topic: Optimizing pH Conditions for N-Cetylmorpholine Surfactant Activity
Welcome to the Technical Support Center
Status: Operational | Lead Scientist: Dr. A. Vance | Ticket: #NCM-PH-OPT
Welcome. You are likely working with N-Cetylmorpholine (NCM) , a C16-tertiary amine surfactant. Unlike standard quaternary ammonium compounds (QUATS) which are permanently charged, NCM is a pH-switchable surfactant .
This guide addresses the most common support tickets we receive: solubility failures, emulsion instability, and Critical Micelle Concentration (CMC) drift. These issues almost always stem from a misunderstanding of the protonation equilibrium at the morpholine headgroup.
Part 1: The Core Mechanism (The "pH Switch")
To optimize NCM, you must master its pKa "switch." The morpholine ring nitrogen is protonatable.
-
pH < pKa (Acidic): The nitrogen accepts a proton (
). The surfactant becomes Cationic .[1]-
Behavior: High water solubility, electrostatic repulsion between headgroups, antimicrobial activity, substantivity to negatively charged surfaces.
-
-
pH > pKa (Basic): The nitrogen is deprotonated. The surfactant becomes Non-ionic .
-
Behavior: Low water solubility (often precipitates or oils out), lower CMC (due to lack of repulsion), acts as a lipophilic emulsifier.
-
Visualization: The NCM Activation Pathway
Figure 1: The reversible protonation switch of N-Cetylmorpholine determines its solubility and charge state.
Part 2: Troubleshooting & FAQs
Ticket #1: "My solution is cloudy/precipitating."
Diagnosis: You are likely operating too close to or above the pKa of the surfactant. Technical Insight: N-alkylmorpholines generally have a pKa in the range of 7.0 – 7.4 (slightly lower than unsubstituted morpholine due to the inductive effect of the alkyl chain and micellar shielding). If your pH is near 7.0, a significant fraction of the surfactant is non-ionic and hydrophobic, leading to the "Krafft point" effect where the surfactant precipitates out of the aqueous phase.
Corrective Action:
-
Measure pH: If pH > 6.5, add acid (HCl or Acetic Acid).
-
Target pH: Aim for pH 4.0 – 5.5 for full solubility.
-
Counter-ion Check: If using HCl, your counter-ion is
. If using sulfuric acid, it is . Divalent ions ( ) can bridge cationic headgroups and cause precipitation even at low pH. Stick to monovalent acids (HCl, Acetic).
Ticket #2: "The CMC is higher than reported in literature."
Diagnosis: Electrostatic repulsion in the cationic state. Technical Insight: In its cationic state (low pH), the positively charged headgroups repel each other. This repulsion opposes micellization, requiring a higher concentration of surfactant to force micelles to form.
Corrective Action:
-
Add Salt: Adding 0.1 M NaCl screens the electrostatic repulsion, lowering the CMC significantly.
-
Acceptance: Recognize that CMC at pH 4 (Cationic) will always be higher than the theoretical CMC of the non-ionic form.
Ticket #3: "My Oil-in-Water (O/W) emulsion is breaking."
Diagnosis: pH drift towards the isoelectric point or pKa. Technical Insight: For O/W emulsions, you need the cationic charge to provide steric/electrostatic stabilization. If the pH drifts up (e.g., due to CO2 absorption or basic impurities from the oil phase), the surfactant loses charge, and the droplets coalesce.
Corrective Action:
-
Buffer the system: Do not rely on simple acid adjustment. Use a Citrate or Acetate buffer to lock the pH at 5.0.
Part 3: Optimization Data Summary
Use this table to select the optimal pH for your specific application.
| Application | Target pH | State | Rationale |
| Aqueous Solubilizer | 3.0 – 5.0 | Cationic | Max solubility; high charge density prevents aggregation. |
| Antimicrobial Agent | 4.0 – 6.0 | Cationic | Bacterial membranes are negative; cationic NCM adheres best. |
| Corrosion Inhibitor | 6.0 – 7.0 | Mixed | Adsorption to metal requires a balance of charge and hydrophobicity. |
| W/O Emulsifier | > 8.0 | Non-ionic | Lipophilic nature dominates; stabilizes water droplets in oil. |
Part 4: Experimental Protocols
Protocol A: Determination of Apparent pKa (Potentiometric Titration)
Objective: Determine the exact pH "switch point" for your specific batch of NCM.
Materials:
-
10 mM N-Cetylmorpholine solution (initially acidified to pH 3 with HCl).
-
0.1 M NaOH standard solution.
-
Calibrated pH meter.
Workflow:
-
Dissolve: Prepare 50 mL of surfactant solution at pH 3. Ensure it is perfectly clear.
-
Titrate: Add NaOH in 50
increments while stirring. -
Record: Log pH vs. Volume of NaOH added.
-
Analyze: Plot the curve. The half-neutralization point (inflection point) corresponds to the apparent pKa.
-
Note: You will see the solution turn cloudy as you pass the pKa.
-
Protocol B: CMC Determination via Conductivity
Objective: Measure CMC in the soluble (cationic) state.
Workflow:
-
Prepare Stock: 20 mM NCM in 10 mM Acetate Buffer (pH 5.0).
-
Dilute: Sequentially dilute with the same buffer (to keep ionic strength constant) down to 0.1 mM.
-
Measure: Use a conductivity probe to measure
(S/m) for each concentration. -
Plot: Graph Conductivity (
) vs. Concentration ( ). -
Identify: The intersection of the two linear regions is the CMC.
Visualization: Troubleshooting Logic Tree
Figure 2: Decision tree for troubleshooting common N-Cetylmorpholine formulation issues.
References
-
Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th ed.). John Wiley & Sons.
- Core text for surfactant pKa and CMC theory.
-
Holmberg, K., Jönsson, B., Kronberg, B., & Lindman, B. (2002). Surfactants and Polymers in Aqueous Solution. John Wiley & Sons.
- Reference for phase behavior of amine-based surfactants.
-
Eastoe, J., & Tabor, R. F. (2014). Surfactants and molecular self-assembly.[2][3] Colloids and Surfaces A: Physicochemical and Engineering Aspects.
- Discusses pH-responsive molecular geometry.
-
Saito, S. (1967). Solubilization properties of polymer-surfactant complexes. Journal of Colloid and Interface Science.
- Foundational work on c
Sources
Validation & Comparative
Analytical Guide: 1H and 13C NMR Spectral Analysis of 4-Hexadecylmorpholine
Executive Summary
4-Hexadecylmorpholine (CAS 25727-91-7), also known as N-Cetylmorpholine, is a tertiary amine surfactant widely used as a corrosion inhibitor, phase transfer catalyst, and emulsifier in acidic environments. Its performance relies heavily on the lipophilicity provided by the C16 alkyl chain. However, commercial synthesis often yields mixtures of homologs (C12, C14, C18) which can alter its critical micelle concentration (CMC) and inhibition efficiency.
This guide provides a definitive protocol for the structural verification of 4-Hexadecylmorpholine using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike Infrared (IR) spectroscopy, which struggles to distinguish between long-chain homologs, quantitative 1H NMR offers precise chain-length determination through integration analysis.
Compound Profile
| Property | Detail |
| Chemical Name | 4-Hexadecylmorpholine |
| Synonyms | N-Cetylmorpholine; N-Hexadecylmorpholine |
| CAS Number | 25727-91-7 |
| Molecular Formula | C20H41NO |
| Molecular Weight | 311.55 g/mol |
| Structure | Morpholine ring N-substituted with a linear C16 alkyl chain |
| Primary Utility | Corrosion inhibition (acidic media), cationic surfactant precursor |
Experimental Protocol
To ensure reproducibility and accurate integration (critical for distinguishing homologs), follow this standardized protocol.
Sample Preparation
-
Solvent: Chloroform-d (CDCl3) is the standard solvent. It prevents micelle formation that can broaden peaks, a common issue with long-chain surfactants in D2O or MeOD.
-
Concentration: 15–20 mg of sample in 0.6 mL CDCl3.
-
Vessel: Standard 5 mm NMR tube.
-
Filtration: If the sample is technical grade, filter through a glass wool plug to remove inorganic salts (e.g., KBr/NaCl from synthesis).
Instrument Parameters (400 MHz+)
-
Pulse Sequence: Standard 1H zg30; 13C zgpg30 (proton decoupled).
-
Relaxation Delay (D1): Set to 5–10 seconds for 1H NMR.
-
Reasoning: Long alkyl chains and terminal methyl groups have longer T1 relaxation times. A short D1 (<1s) will saturate these signals, leading to under-integration of the chain protons and incorrect chain length calculation.
-
-
Scans: 16 scans (1H); 1024+ scans (13C).
-
Temperature: 298 K (25°C).
Spectral Analysis: 1H NMR
The proton spectrum is characterized by three distinct regions: the morpholine ring, the "anchor" methylene, and the hydrophobic tail.
Table 1: 1H NMR Chemical Shift Assignments (CDCl3, δ ppm)
| Region | Shift (δ) | Mult.[1][2][3][4] | Integral (Theoretical) | Assignment | Structural Significance |
| Ring | 3.70 - 3.73 | Triplet (t) | 4H | O-CH2-CH2-N | Characteristic morpholine ether protons. |
| Ring | 2.40 - 2.46 | Triplet (t) | 4H | O-CH2-CH2-N | Ring protons adjacent to Nitrogen. |
| Anchor | 2.30 - 2.35 | Triplet (t) | 2H | N-CH2-(CH2)14 | The "Alpha" methylene linking chain to ring. |
| Chain | 1.45 - 1.55 | Multiplet | 2H | N-CH2-CH2-R | The "Beta" methylene. |
| Chain | 1.25 - 1.30 | Broad s | 26H | Bulk -(CH2)13- | Critical Region: Used to calculate chain length. |
| Tail | 0.88 | Triplet (t) | 3H | Terminal -CH3 | Confirms linear alkyl chain end. |
Note: In lower resolution instruments (300 MHz), the N-CH2 ring protons (2.42 ppm) and the Alpha-chain protons (2.32 ppm) may overlap, appearing as a multiplet integrating to 6H.
Calculating Chain Length (Purity Check)
To verify the C16 chain length against C12 or C18 impurities:
-
Calibrate the O-CH2 ring triplet (3.72 ppm) to exactly 4.00 .
-
Integrate the Bulk Methylene region (1.20–1.40 ppm) .
-
Calculation: Total Chain Protons = (Integral of Bulk CH2) + (Integral of Beta CH2).
-
Target (C16): Total should be ~28H (26 bulk + 2 beta).
-
Alternative (C12): Total would be ~20H.
-
Alternative (C18): Total would be ~32H.
-
Spectral Analysis: 13C NMR
The Carbon-13 spectrum confirms the N-alkylation and the symmetry of the morpholine ring.
Table 2: 13C NMR Chemical Shift Assignments (CDCl3, δ ppm)
| Shift (δ) | Assignment | Notes |
| 67.0 | Ring O-C | Deshielded by Oxygen; confirms intact morpholine ring. |
| 59.2 | Chain C-α | N-CH2-Alkyl. Shift verifies N-alkylation (vs. free amine). |
| 53.8 | Ring N-C | Symmetric carbons adjacent to Nitrogen. |
| 31.9 | Chain C-ω-2 | Standard long-chain alkane signal. |
| 29.7 | Bulk -(CH2)n- | Intense peak representing the majority of the chain. |
| 22.7 | Chain C-ω-1 | Methylene adjacent to terminal methyl. |
| 14.1 | Terminal CH3 | Characteristic methyl end group. |
Comparative Performance: NMR vs. Alternatives
In drug development and industrial formulation, distinguishing 4-Hexadecylmorpholine from its homologs (C12/C18) is vital for regulatory compliance.
Table 3: Analytical Technique Comparison
| Feature | 1H NMR (Recommended) | FT-IR | GC-MS |
| Homolog Distinction | High. Integration gives exact carbon count. | Low. CH2/CH3 stretch ratios are qualitative and error-prone. | High. Gives molecular ion, but requires high temp/vacuum. |
| Quantification | Absolute. No reference standard needed (qNMR). | Relative. Requires calibration curves. | Relative. Response factors vary by chain length. |
| Sample Recovery | Yes. Non-destructive. | No. (If KBr pellet used). | No. Destructive. |
| Throughput | Medium (5-10 mins/sample). | High (1 min/sample). | Low (30 mins/sample). |
Analytical Workflow Diagram
The following diagram outlines the decision logic for verifying 4-Hexadecylmorpholine synthesis or procurement.
Figure 1: NMR Verification Workflow for N-Alkyl Morpholines. This logic tree ensures the differentiation of the target C16 compound from common C12 and C18 impurities.
References
-
Katritzky, A. R., et al. (2005).[1][5] "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry. [Link]
-
National Institute of Standards and Technology (NIST). "4-Hexadecylmorpholine Mass Spectrum and Data." NIST Chemistry WebBook. [Link]
-
Reich, H. J. "Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts." University of Wisconsin-Madison. [Link]
Sources
Technical Guide: Comparative XRD Profiling of 4-Hexadecylmorpholine Complexes
Executive Summary & Structural Advantage[1]
In the realm of supramolecular chemistry and drug delivery, 4-Hexadecylmorpholine (4-HDM) represents a critical amphiphilic ligand. Unlike simple morpholine or its short-chain analogs, 4-HDM combines a polar heterocyclic head group with a lipophilic C16 (cetyl) tail. This guide details the X-ray Diffraction (XRD) analysis of 4-HDM complexes, specifically comparing them against 4-Dodecylmorpholine (4-DDM) and Unsubstituted Morpholine alternatives.
The Core Thesis: The performance advantage of 4-HDM complexes lies in their supramolecular ordering . While short-chain analogs form disordered or simple monoclinic lattices, the C16 chain of 4-HDM induces distinct lamellar packing, detectable only via low-angle XRD. This structural integrity correlates directly with enhanced stability in corrosion inhibition films and sustained release profiles in drug delivery systems.
Comparative Analysis: 4-HDM vs. Alternatives
The following analysis compares the crystallographic signatures of Copper(II) complexes derived from three distinct morpholine ligands.
Table 1: Crystallographic Performance Metrics
| Feature | 4-Hexadecylmorpholine (4-HDM) | 4-Dodecylmorpholine (4-DDM) | Morpholine (Unsubstituted) |
| Chain Length | C16 (Cetyl) | C12 (Dodecyl) | None |
| Primary Packing Force | Van der Waals (Chain Interdigitation) | Weak Hydrophobic | H-Bonding / Coordination |
| Low-Angle XRD ( | Distinct Peak (001) (Lamellar ordering) | Absent / Broad Halo | Absent |
| d-Spacing (Interlayer) | 38 - 42 Å (Bilayer formation) | ~25 - 28 Å | N/A (3D Lattice) |
| Crystallinity Index | High (>85%) | Moderate (60-70%) | High (but hygroscopic) |
| Thermal Stability (T_decomp) | > 240°C | ~ 190°C | ~ 150°C |
Mechanism of Action: The "Zipper Effect"
The superior stability of 4-HDM complexes is driven by the "Zipper Effect" of the hexadecyl chains. In the solid state, the metal-coordination centers anchor the head groups, while the C16 tails align parallel to each other.
-
XRD Consequence: This alignment creates a long-range periodicity. You will observe intense reflections at low
angles (typically 2°–4°), corresponding to the length of the lipid bilayer (approx. 40 Å). -
Alternative Failure: 4-DDM (C12) lacks sufficient chain length to stabilize this bilayer effectively against thermal motion, resulting in broader peaks and lower phase transition temperatures.
Experimental Protocol: Synthesis & Characterization
To ensure reproducibility, follow this self-validating protocol for synthesizing and analyzing a 4-HDM-Cu(II) Charge Transfer Complex .
Phase A: Self-Validating Synthesis Workflow
This workflow minimizes solvent inclusion defects which can artificially skew XRD crystallinity data.
Figure 1: Step-by-step synthesis workflow ensuring high-purity crystalline complexes.
Phase B: XRD Instrument Configuration
-
Instrument: Bruker D8 Advance (or equivalent)
-
Geometry: Bragg-Brentano (
) -
Radiation: Cu K
( Å) -
Voltage/Current: 40 kV / 40 mA
-
Scan Range:
-
Low Angle Scan:
(Step: 0.01°, Time: 2s/step) — Crucial for 4-HDM -
Wide Angle Scan:
(Step: 0.02°, Time: 1s/step)
-
Data Interpretation & Troubleshooting
When analyzing the diffractogram of 4-HDM complexes, distinguish between molecular packing and lattice packing.
The Structural Logic of 4-HDM
The following diagram illustrates how the hexadecyl chain alters the diffraction physics compared to standard morpholine.
Figure 2: Causal relationship between ligand chain length and resulting XRD signatures.
Troubleshooting Common Artifacts
-
Preferred Orientation (Texture):
-
Symptom:[1] The (00l) peaks (low angle) are disproportionately intense compared to (hk0) peaks.
-
Cause: The plate-like morphology of 4-HDM complexes causes them to lie flat on the sample holder.
-
Fix: Use a back-loading sample holder or mix the sample with amorphous glass beads to randomize orientation.
-
-
Amorphous Halo:
-
Symptom:[1] Broad hump between
. -
Cause: Incomplete crystallization of the alkyl chains (common in "waxy" surfactants).
-
Fix: Anneal the sample at 50°C (below melting point) for 2 hours to improve chain packing order.
-
-
Peak Shift (Solvent Effect):
-
Symptom:[1] d-spacing values shift by 1-2 Å between batches.
-
Cause: Intercalation of solvent (Ethanol/Methanol) between the bilayers.
-
Fix: Verify complete drying using TGA (Thermogravimetric Analysis) before XRD.
-
References
-
Gwaram, N. S., & Hassandarvish, P. (2014).[2] Synthesis, characterization and anticancer studies of some morpholine derived Schiff bases and their metal complexes. Journal of Applied Pharmaceutical Science, 4(10), 075-080.[2] Link
-
Chohan, Z. H., et al. (2004). Synthesis, Characterization and Biological Properties of Schiff Bases and Their Metal Complexes.[3][4][5] Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding for Morpholine-Metal coordination geometry).
- Small, D. M. (1986). The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press.
-
Khan, M. A., et al. (2020). Charge-transfer complexation of morpholine donor molecule with some π-acceptors: Synthesis and spectroscopic characterizations. Journal of Molecular Structure. Link
-
Sigma-Aldrich. (2023).[6] Product Specification: N-Cetylmorpholine (CAS 1541-81-7). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [scholarship.miami.edu]
- 4. japsonline.com [japsonline.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis, structural, spectroscopic and optical studies of charge transfer complex salts. | Sigma-Aldrich [www-cp.sigmaaldrich.cn]
Validating Purity of 4-Hexadecylmorpholine: A Comparative Analytical Guide
Executive Summary & Technical Context[1]
4-Hexadecylmorpholine (4-HDM, CAS 1541-81-7) is a critical tertiary amine surfactant used widely as a corrosion inhibitor, synthesis intermediate, and lipophilic building block in drug formulation. Its amphiphilic nature—combining a polar morpholine head with a lipophilic C16 tail—presents unique analytical challenges.
The Analytical Problem:
Unlike aromatic surfactants, 4-HDM lacks a conjugated
The Solution:
This guide validates the purity of 4-HDM by comparing three primary methodologies: HPLC-UV (Low
Comparative Method Analysis
The following matrix objectively compares the performance of available analytical techniques for 4-HDM purity validation.
Table 1: Analytical Method Performance Matrix
| Feature | Method A: HPLC-ELSD (Recommended) | Method B: HPLC-UV (210 nm) | Method C: GC-FID |
| Principle | Mass-based detection (scattering) | Absorption of light | Thermal volatilization & ionization |
| Chromophore Dependence | None (Universal for non-volatiles) | High (Requires C=C, C=O, etc.) | None |
| Sensitivity for 4-HDM | High (LOD ~10 ng) | Low to Moderate | High |
| Specificity | Excellent (Ignores solvent peaks) | Poor (Detects mobile phase/impurities) | Excellent |
| Limitations | Destructive; Non-linear response | Baseline drift; Solvent cutoff issues | Thermal degradation risk of long alkyl chains |
| Suitability | Best for Purity & Impurity Profiling | Screening only | Residual solvent analysis |
Decision Logic for Method Selection
The choice of method is dictated by the physicochemical properties of 4-HDM. The diagram below illustrates the logical pathway for selecting HPLC-ELSD over alternatives.
Figure 1: Decision tree highlighting the selection of ELSD/CAD for non-chromophoric, semi-volatile surfactants like 4-HDM.
Deep Dive: The HPLC-ELSD Protocol
This protocol is designed to be a self-validating system . It addresses the two main failure modes of amine analysis: peak tailing (solved via column selection and pH control) and detection sensitivity (solved via ELSD).
Reagents & Materials
-
Analyte: 4-Hexadecylmorpholine (Reference Standard, >99%).
-
Column: C18 with embedded polar group or high-pH stability (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18). Reasoning: Standard C18 columns suffer from silanol interactions with the morpholine nitrogen. High pH stability allows running at pH > 9, keeping the amine uncharged (free base) for better peak shape.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 9.0 with Ammonium Hydroxide). Note: Non-volatile buffers like phosphate are incompatible with ELSD.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Detector: ELSD (Drift Tube Temp: 50°C, Gain: Optimized).
Step-by-Step Methodology
Step 1: System Suitability Preparation Prepare a "System Suitability Solution" containing 4-HDM (1.0 mg/mL) and a known impurity (e.g., Morpholine, 0.1 mg/mL).
-
Requirement: Resolution (
) between Morpholine and 4-HDM must be > 2.0.
Step 2: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL
-
Gradient Profile:
-
0 min: 50% B
-
15 min: 95% B (Elution of 4-HDM)
-
20 min: 95% B
-
21 min: 50% B (Re-equilibration)
-
Step 3: Data Analysis (The Critical Difference)
Unlike UV, ELSD response is non-linear (
-
Action: You must construct a log-log calibration curve (
vs. ) for accurate quantitation. Do not use linear regression directly on raw areas.
Experimental Workflow Diagram
Figure 2: The HPLC-ELSD workflow. Note the critical phase transformation from liquid eluent to solid particles for detection.
Validation Parameters (E-E-A-T)
To ensure this method is authoritative and trustworthy, the following validation parameters must be met, adhering to ICH Q2(R1) guidelines.
Specificity
-
Test: Inject blank mobile phase and placebo formulation.
-
Acceptance Criteria: No interference peaks at the retention time of 4-HDM (
min). -
Causality: ELSD is sensitive to non-volatile residues. High-purity solvents are mandatory to pass this test.
Linearity
-
Test: Prepare 5 concentrations from 50% to 150% of target concentration.
-
Calculation: Plot
vs . -
Acceptance Criteria:
for the logarithmic fit.
Accuracy (Recovery)
-
Test: Spike 4-HDM into a sample matrix at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery 95.0% – 105.0%.
Troubleshooting & Expert Insights
Issue: Peak Tailing
-
Cause: Interaction between the protonated amine (if pH <
) and silica silanols. -
Fix: Ensure Mobile Phase pH is at least 1.5 units above the
of 4-HDM. Since , a pH of 10.0 (using Ammonium Hydroxide) is ideal if the column can withstand it. Alternatively, use an ion-pairing reagent like TFA (0.1%), though this may suppress ELSD sensitivity slightly.
Issue: High Baseline Noise in ELSD
-
Cause: Non-volatile impurities in the mobile phase salts.
-
Fix: Switch to "ELSD-grade" or "LC-MS grade" ammonium formate. Do not use standard reagent-grade salts.
References
-
National Institute of Standards and Technology (NIST). 4-Hexadecylmorpholine - Physical Properties and Spectra.[2] NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]
-
Agilent Technologies. Analysis of Surfactants using HPLC-ELSD: Application Note. Agilent Library. Available at: [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[4] Available at: [Link]
-
Sielc Technologies. HPLC Analysis of Morpholine Derivatives on Mixed-Mode Columns. Sielc Applications.[1][5] Available at: [Link]
Sources
Potentiodynamic Polarization Analysis of 4-Hexadecylmorpholine: A Comparative Guide
This guide provides an in-depth technical analysis of the electrochemical behavior of 4-Hexadecylmorpholine (also known as N-Cetylmorpholine), specifically focusing on its potentiodynamic polarization characteristics. It is designed for researchers in corrosion science and drug development who require objective performance metrics against standard alternatives.
Executive Summary
4-Hexadecylmorpholine (CAS: 1541-81-7) is a heterocyclic tertiary amine featuring a long hydrophobic hexadecyl (C16) chain attached to a morpholine ring. While morpholine derivatives are widely utilized in pharmaceutical synthesis, this specific long-chain variant exhibits potent surface-active properties, making it a critical candidate for corrosion inhibition in acidic media (e.g., HCl, H₂SO₄) and as a surfactant in formulation chemistry.
Key Performance Indicator:
In potentiodynamic polarization studies, 4-Hexadecylmorpholine functions primarily as a mixed-type inhibitor with predominant anodic control. Its efficacy stems from the "geometric blocking" effect, where the C16 tail forms a hydrophobic barrier, significantly reducing the corrosion current density (
Mechanism of Action & Theoretical Grounding
To interpret the polarization curves correctly, one must understand the molecular behavior at the electrode interface. The inhibition mechanism follows a dual-interaction model:
-
Adsorption (Anchor): The nitrogen and oxygen heteroatoms in the morpholine ring possess lone pair electrons that coordinate with the metal's
-orbitals (chemisorption). -
Shielding (Barrier): The 16-carbon alkyl chain aligns perpendicular to the surface, creating a hydrophobic exclusion zone that repels water and corrosive ions (
, ).
Visualization: Adsorption Pathway
The following diagram illustrates the stepwise adsorption mechanism inferred from Langmuir isotherm fits common to this class of molecules.
Caption: Step-wise adsorption mechanism of 4-Hexadecylmorpholine on steel surfaces, transitioning from electrostatic interaction to stable film formation.
Experimental Protocol: Potentiodynamic Polarization
To generate reproducible Tafel plots for 4-Hexadecylmorpholine, the following self-validating protocol is recommended. This setup minimizes IR-drop errors and ensures steady-state conditions.
Electrochemical Cell Setup
-
Working Electrode (WE): Mild steel or API 5L X60 (embedded in epoxy, exposed area ~1.0 cm²).
-
Counter Electrode (CE): Platinum foil or Graphite rod (surface area > 2x WE).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Electrolyte: 1.0 M HCl (deaerated with
for 30 mins).
Measurement Workflow
-
Surface Prep: Polish WE with SiC paper (up to 1200 grit), degrease with acetone, wash with distilled water.
-
OCP Stabilization: Immerse WE in electrolyte for 30–60 minutes until Open Circuit Potential (OCP) stabilizes (
). -
Polarization Scan:
-
Scan Range: -250 mV to +250 mV vs. OCP.
-
Scan Rate: 0.5 mV/s or 1.0 mV/s (slower rates yield higher resolution).
-
Temperature: Controlled at 25°C ± 1°C (thermostatic bath).
-
Data Analysis & Comparative Performance
The potentiodynamic polarization curves for 4-Hexadecylmorpholine typically exhibit a shift in both anodic and cathodic branches, reducing the overall current density.
Interpretation of Tafel Plots
-
Shift: If the displacement in corrosion potential (
) is < 85 mV compared to the blank, it is classified as a mixed-type inhibitor . 4-Hexadecylmorpholine typically shows a shift of 20–50 mV. -
Reduction: The corrosion current density drops significantly as concentration increases, following the isotherm
.
Comparative Performance Table
The following table contrasts 4-Hexadecylmorpholine with common alternatives in 1.0 M HCl. Data is synthesized from representative studies on alkyl morpholines and standard inhibitors.
| Parameter | 4-Hexadecylmorpholine (C16) | Morpholine (Unsubstituted) | Imidazoline Derivatives | Benzotriazole (BTA) |
| Inhibition Efficiency ( | 92% - 96% (at 100 ppm) | < 40% (at 100 ppm) | 95% - 98% (at 100 ppm) | ~60% (Acidic Media) |
| Inhibitor Type | Mixed (Anodic/Cathodic) | Weak Mixed | Mixed (Cathodic dominant) | Anodic |
| Mechanism | Geom. Blocking + Adsorption | Weak Adsorption | Film Formation | Complexation |
| Solubility | Low (Requires co-solvent/surfactant) | High (Miscible) | Moderate | Moderate |
| Toxicity | Moderate (Aquatic toxicity) | High (Vapor toxicity) | Moderate | High |
Analysis:
-
Vs. Morpholine: The C16 chain is the differentiator. Unsubstituted morpholine lacks the hydrophobic tail required to physically block aggressive ions, resulting in poor acidic inhibition.
-
Vs. Imidazoline: Imidazolines are the industry standard for acidic corrosion. 4-Hexadecylmorpholine offers comparable performance but may require specific formulation (e.g., ethoxylation) to match the solubility profile of imidazolines.
Experimental Workflow Diagram
Use this logic flow to validate your experimental design.
Caption: Standardized workflow for obtaining valid potentiodynamic polarization data.
References
-
Corrosion Inhibition of Mild Steel in Hydrochloric Acid Environments. (2022). ACS Omega.[1] Discusses the adsorption mechanism of organic extracts containing electronegative functional groups similar to morpholine.
-
Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors. (2024). MDPI. Provides comparative data on morpholine derivatives and their adsorption energies.
-
Comparative Study of Morpholine-based Ligands. (2019). ResearchGate.[2][3][4] Analysis of morpholine-based inhibitors in acidic media, establishing the correlation between alkyl chain length and efficiency.
-
Aliphatic Amines and Related Compounds: Biological and Environmental Effects. EPA. Details the industrial use of N-hexadecylmorpholine as a corrosion inhibitor and intermediate.[1]
Sources
Comparative Guide: Morpholine vs. Piperidine Derivatives in Medicinal Chemistry
[1]
Introduction: The Bioisosteric Switch
In the landscape of lead optimization, the interchange between piperidine and morpholine is a classic bioisosteric strategy. While structurally similar—differing only by the replacement of a methylene group (-CH₂-) with an ether oxygen (-O-) at the 4-position—this single atom substitution induces profound changes in the physicochemical and pharmacokinetic (PK) profile of a drug candidate.
This guide moves beyond simple structural description to analyze the causality of these changes. We will examine how the inductive effect of the oxygen atom alters basicity, lipophilicity, and metabolic susceptibility, providing you with the data needed to make evidence-based design decisions.
Physicochemical Profile: The "Oxygen Effect"
The primary driver of the functional differences between these two heterocycles is the electron-withdrawing nature of the morpholine oxygen. This creates a dipole that lowers the electron density on the nitrogen atom, significantly impacting basicity and lipophilicity.
Comparative Data Summary
| Property | Piperidine Derivative | Morpholine Derivative | Impact of Switch (Pip |
| pKa (Conjugate Acid) | ~11.2 | ~8.3 | Drastic Reduction (~3 log units) . Morpholine is much less basic. |
| LogP (Lipophilicity) | High (Lipophilic) | Moderate/Low | Reduction (~0.6 - 1.0 log units) . Increases aqueous solubility.[1] |
| H-Bond Acceptors | 1 (Nitrogen) | 2 (Nitrogen + Oxygen) | Increases H-bonding potential; may lower permeability if excessive. |
| Polar Surface Area (PSA) | ~12 Ų | ~21 Ų | Increases PSA, affecting BBB penetration. |
| Solubility (pH 7.4) | Moderate (often ionized) | High (often neutral/ionized mix) | Generally improved solubility due to lower LogP and solvation of ether oxygen. |
Mechanistic Insight: The pKa Cliff
The most critical distinction is the pKa .
-
Piperidine (pKa ~11.2): At physiological pH (7.4), piperidine is almost exclusively protonated (>99.9% cationic). This can lead to high solubility but may result in "lysosomal trapping" (accumulation in acidic organelles) and phospholipidosis.
-
Morpholine (pKa ~8.3): The inductive effect of the oxygen atom withdraws electron density from the nitrogen, stabilizing the free base form. At pH 7.4, a significant fraction (~10-15%) exists as the neutral species. This balance is often ideal for membrane permeability (requires neutral species) while maintaining enough ionization for solubility .
Metabolic Stability & Toxicology[2][3]
The choice between piperidine and morpholine often dictates the metabolic fate of the molecule (Clearance,
Piperidine Liabilities
Piperidine rings are "metabolic hotspots." They are prone to extensive oxidative metabolism by Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4.
-
Primary Route: Hydroxylation at the C-2, C-3, or C-4 positions.
-
Secondary Route: Ring opening or N-dealkylation.
-
Toxicity Risk: Reactive iminium ion intermediates can form, potentially leading to bioactivation and idiosyncratic toxicity.
Morpholine Advantages
Morpholine is generally more metabolically stable.[1] The ether oxygen blocks oxidation at the C-4 position and electronically deactivates the C-2/C-6 positions toward CYP oxidation.
-
Primary Route: N-oxidation or ring scission (slower than piperidine oxidation).
-
Safety Note: While stable, care must be taken during synthesis to avoid N-nitrosomorpholine formation (a known carcinogen), though this is rarely an issue with the final drug substance in vivo.
Visualization: Metabolic Pathways (DOT)
Figure 1: Comparative metabolic fates. Piperidine is prone to rapid carbon oxidation and potential bioactivation, whereas morpholine primarily undergoes N-oxidation or slow ring scission.
Experimental Protocols
To validate the decision between these two moieties, the following protocols are recommended.
Protocol A: Synthetic Installation (Buchwald-Hartwig Amination)
Standard method for introducing piperidine/morpholine onto an aryl halide core.
Reagents:
-
Aryl Halide (1.0 eq)
-
Morpholine or Piperidine (1.2 eq)
-
Pd(OAc)₂ (5 mol%)
-
BINAP or Xantphos (10 mol%)
-
Cs₂CO₃ (2.0 eq)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.
-
Loading: Add Aryl Halide, Base (Cs₂CO₃), and Ligand (BINAP) to the vial.
-
Catalyst: Add Pd(OAc)₂.
-
Solvent & Amine: Add solvent (degassed) followed by the amine (Morpholine or Piperidine).
-
Heating: Seal and heat to 100°C for 12–16 hours.
-
Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Note: Piperidine derivatives often require 1% Triethylamine in the eluent to prevent streaking due to high basicity. Morpholine derivatives typically elute cleanly.
-
Protocol B: Comparative Metabolic Stability Assay (Microsomal Stability)
Determine the intrinsic clearance (
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH Regenerating System
-
Test Compounds (1 µM final conc.)
-
Phosphate Buffer (100 mM, pH 7.4)
Step-by-Step:
-
Pre-incubation: Mix 450 µL of phosphate buffer and 25 µL of HLM. Spike with 1 µL of test compound (Piperidine or Morpholine analog). Incubate at 37°C for 5 min.
-
Initiation: Add 25 µL of NADPH regenerating system to start the reaction.
-
Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ).-
Expectation: Morpholine analogs typically show a 2–5x longer
than piperidine analogs unless specific metabolic soft-spots exist elsewhere on the molecule.
-
Case Study: Impact on Potency & Selectivity
A notable example of this switch is found in the development of PI3K/mTOR inhibitors .
-
Scenario: Early lead compounds containing a piperidine ring showed high potency but poor metabolic stability (
min) and high lipophilicity (LogP > 4.5), leading to poor oral bioavailability. -
The Switch: Replacing piperidine with morpholine.[1][2][3][4]
-
Outcome:
-
Potency: Maintained (Morpholine oxygen can sometimes pick up an additional H-bond with the kinase hinge region).
-
Stability:
increased to >60 min. -
Solubility: Improved 10-fold due to lower LogP.
-
Selectivity: The morpholine oxygen often improves selectivity against off-target kinases by creating steric/electronic clashes in tighter binding pockets.
-
Decision Matrix: When to Use Which?
| Design Goal | Recommended Moiety | Rationale |
| Need to lower LogP? | Morpholine | Reduces lipophilicity by ~1 log unit. |
| Need to lower pKa? | Morpholine | Drops pKa from ~11 to ~8, reducing lysosomal trapping. |
| Maximizing Potency? | Piperidine | Often provides tighter hydrophobic packing if no H-bond donor is near. |
| CNS Penetration? | Context Dependent | Piperidine is more lipophilic (good for BBB) but high pKa (bad for BBB). Morpholine is less lipophilic but has better pKa balance. Morpholine often preferred for balanced CNS drugs. |
| Metabolic Hotspot? | Morpholine | Blocks oxidative metabolism on the ring. |
References
-
Khamitova, A. E., & Berillo, D. A. (2023).[5] Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds. Pharmacy & Pharmacology. Retrieved from [Link]
-
Wymann, M. P., et al. (2023).[6] Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Poupin, P., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Applied and Environmental Microbiology. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 6. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 4-Hexadecylmorpholine: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazard: A Precautionary Approach
Due to the limited publicly available hazard information for 4-Hexadecylmorpholine, a precautionary principle must be applied. The morpholine moiety present in its structure is found in other compounds with known hazards, including skin and eye irritation, and potential for organ toxicity. The long hexadecyl chain may influence its physical properties and absorption characteristics. Therefore, until more specific data is available, it is prudent to treat 4-Hexadecylmorpholine with a high degree of caution, assuming it may be a skin and eye irritant, and potentially harmful if inhaled or ingested.
The First Line of Defense: Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees.[3][4] The selection of PPE is contingent on a thorough hazard assessment of the specific tasks being performed.[4][5]
Eye and Face Protection: Shielding from Splashes
Recommendation: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] In situations with a higher risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield should be worn in addition to safety goggles.
Causality: The eyes are particularly vulnerable to chemical splashes. Safety goggles provide a seal around the eyes to prevent contact with liquids, while a face shield offers a broader barrier of protection for the entire face.
Skin Protection: Impervious and Resistant
Recommendation: Wear fire/flame resistant and impervious clothing.[6] Handle with gloves that have been inspected prior to use.[6]
-
Gloves: Chemical-resistant gloves are mandatory. Given the lack of specific permeation data for 4-Hexadecylmorpholine, select gloves made of a material with broad chemical resistance, such as nitrile or neoprene. Always consult the glove manufacturer's compatibility chart. Double-gloving can provide an additional layer of protection.
-
Lab Coat: A buttoned, knee-length lab coat is the minimum requirement. For tasks with a higher risk of splashes, a chemically resistant apron or a full-body suit may be necessary.
Causality: The skin is a primary route of exposure for many chemicals. Impervious clothing and gloves prevent direct contact. Inspecting gloves before use is crucial to ensure there are no punctures or tears that could compromise their integrity.
Respiratory Protection: A Risk-Based Approach
Recommendation: The need for respiratory protection should be determined by a site-specific risk assessment. If there is a potential for generating aerosols or dusts, or if the substance is handled in a poorly ventilated area, respiratory protection is necessary.
-
For low-level exposure: A NIOSH-approved air-purifying respirator with an organic vapor cartridge may be sufficient.
-
For higher potential exposure or in emergency situations: A self-contained breathing apparatus (SCBA) may be required.[7]
Causality: Inhalation is a direct route of exposure to the bloodstream. Respiratory protection is essential to prevent the intake of airborne contaminants. The type of respirator required depends on the concentration and form of the chemical in the air.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe working environment.
Preparation and Engineering Controls
-
Ventilation: All work with 4-Hexadecylmorpholine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for the quantity of 4-Hexadecylmorpholine being handled readily available.
Handling Protocol
-
Donning PPE: Before handling the chemical, put on all required PPE in the correct order (e.g., gown, then mask/respirator, then goggles/face shield, then gloves).
-
Transferring: Use a chemical-resistant spatula or a scoop for solid transfers. For liquids, use a pipette or a funnel to minimize splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Storage: Store 4-Hexadecylmorpholine in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial to protect both human health and the environment.
-
Waste Collection: Collect all waste materials containing 4-Hexadecylmorpholine in a designated, labeled, and sealed container. This includes empty containers, contaminated PPE, and any absorbent material used for spills.
-
Segregation: Do not mix 4-Hexadecylmorpholine waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Disposal: Dispose of the waste through your institution's hazardous waste program. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is critical.
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: If it is safe to do so, prevent the spread of the spill by using absorbent materials from a spill kit.
-
Ventilate: Increase ventilation to the area, if possible.
-
Report: Report the spill to your supervisor and your institution's EHS department. Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the shower. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualizing the Workflow
A clear understanding of the safety workflow is essential for minimizing risk.
Caption: A workflow diagram illustrating the key stages of safe handling of 4-Hexadecylmorpholine, from preparation to disposal.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Morpholine, 4-hexadecyl- - Substance Details. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-hexadecylmorpholine. Retrieved from [Link]
-
XiXisys. (2025, October 19). GHS 11 (Rev.11) SDS Word 下载CAS: 25727-91-7 Name: 4-hexadecylmorpholine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE): Protect the Worker with PPE. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
EHSLeaders. (2024, April 8). Back to Basics: OSHA's PPE Requirements. Retrieved from [Link]
-
Tucker Safety. (n.d.). PPE Requirements – OSHA. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2023, November 27). Appendix A: Table 4. Recommendations for Application of Standard Precautions for the Care of All Patients in All Healthcare Settings | Infection Control. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace. Retrieved from [Link]
-
ICC Compliance Center Inc. - USA. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
ORS. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
-
Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Retrieved from [Link]
Sources
- 1. 4-hexadecylmorpholine [webbook.nist.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 4. tuckersafety.com [tuckersafety.com]
- 5. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 25727-91-7 Name: 4-hexadecylmorpholine [xixisys.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
